ETHYL-1-D1 ALCOHOL
説明
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Structure
3D Structure
特性
IUPAC Name |
1-deuterioethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6O/c1-2-3/h3H,2H2,1H3/i2D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQSCWFLJHTTHZ-VMNATFBRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
47.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
High-Resolution NMR Analysis of Ethyl-1-d1 Alcohol: Chemical Shifts, Coupling Constants, and Isotopic Effects
Executive Summary
Ethyl-1-d1 alcohol (CH₃-CHD-OH) is a critical isotopomer of ethanol utilized extensively in mechanistic organic chemistry, isotopic labeling studies, and food authenticity testing[1]. The substitution of a single proton with a deuteron at the alpha-carbon introduces profound perturbations in the molecule's nuclear magnetic resonance (NMR) signature. This whitepaper provides an in-depth technical analysis of the chemical shifts, spin-spin coupling networks, and the underlying causality of isotopic effects in ethyl-1-d1 alcohol. Furthermore, it details a self-validating experimental protocol for Site-Specific Natural Isotope Fractionation NMR (SNIF-NMR)[2].
Theoretical Framework: Isotopic Perturbation of NMR Parameters
The Causality of Isotope Effects on Chemical Shifts
Replacing a hydrogen atom ( 1 H) with a deuterium atom ( 2 H or D) alters the local electronic environment without changing the chemical structure. Because the mass of deuterium is twice that of protium, the C–D bond possesses a lower zero-point vibrational energy than the C–H bond. This lower energy state restricts the vibrational amplitude, resulting in a shorter time-averaged C–D bond length. The contracted bond increases the local electron density around the adjacent nuclei, leading to increased diamagnetic shielding.
-
Primary Isotope Effect: The remaining proton on the CHD group experiences a direct increase in shielding, shifting its resonance upfield by approximately 0.015 to 0.030 ppm relative to a standard CH₂ group.
-
Secondary Isotope Effect: The protons on the adjacent CH₃ group experience a smaller, distance-attenuated shielding effect, shifting upfield by roughly 0.005 to 0.015 ppm.
Spin-Spin Coupling in Deuterated Systems
Deuterium has a nuclear spin quantum number of I=1 , compared to I=1/2 for a proton. Consequently, coupling to a single deuterium nucleus splits a signal into a triplet ( 2I+1=3 ) rather than a doublet.
The magnitude of the coupling constant ( J ) is directly proportional to the product of the gyromagnetic ratios ( γ ) of the coupled nuclei. The gyromagnetic ratio of deuterium is approximately 6.514 times smaller than that of a proton. Therefore, any H–D coupling constant ( JHD ) can be mathematically derived from its corresponding H–H coupling constant ( JHH )[3]:
JHD≈6.514JHH
High-Resolution NMR Profile of Ethyl-1-d1 Alcohol
Chemical Shifts and Multiplicity
In standard ethanol, the vicinal coupling ( 3JHH ) between the CH₃ and CH₂ protons is typically 7.0 Hz[4]. The geminal coupling ( 2JHH ) between the protons on the sp³ hybridized alpha-carbon is typically around -10.8 Hz, though it is not observed in standard ethanol due to magnetic equivalence[3].
In ethyl-1-d1 alcohol, the symmetry is broken:
-
CH₃ Group: The methyl protons couple to the single proton on C1 ( 3JHH=7.0 Hz) to form a doublet. They further couple to the deuteron on C1 ( 3JHD≈1.1 Hz) to form a triplet. The resulting signal is a doublet of triplets (dt) .
-
CHD Group: The single alpha-proton couples to the three methyl protons ( 3JHH=7.0 Hz) to form a quartet. It also couples to the geminal deuteron ( 2JHD≈−1.7 Hz) to form a triplet. The resulting signal is a quartet of triplets (qt) .
Quantitative Data Summaries
Table 1: 1 H NMR Chemical Shifts and Multiplicities of Ethyl-1-d1 Alcohol
| Proton Environment | Standard Ethanol (ppm) | Ethyl-1-d1 Alcohol (ppm) | Multiplicity | Splitting Pattern |
| CH₃ (C2) | 1.22 | ~1.21 | dt | Doublet of triplets |
| CHD (C1) | 3.70 | ~3.68 | qt | Quartet of triplets |
| OH | ~2.60 (varies) | ~2.60 (varies) | s (broad) | Singlet (exchangeable) |
Table 2: Coupling Constants ( J ) in Ethyl-1-d1 Alcohol
| Coupling Type | Nuclei Involved | Standard JHH (Hz) | Calculated JHD (Hz) | Observed Splitting in 1 H NMR |
| Vicinal ( 3J ) | CH₃ to CHD | 7.0 | 1.07 | 7.0 Hz (H-H), 1.1 Hz (H-D) |
| Geminal ( 2J ) | H to D on C1 | -10.8 | -1.66 | 1.7 Hz (H-D) |
Experimental Protocol: SNIF-NMR Acquisition Workflow
Site-Specific Natural Isotope Fractionation NMR (SNIF-NMR) relies on the precise quantification of the isotopomers CH₂DCH₂OH (Site I) and CH₃CHDOH (Site II) to determine the botanical origin of fermented sugars[2]. To ensure scientific integrity, the following protocol utilizes Tetramethylurea (TMU) as an internal standard, creating a self-validating system where TMU calibrates both the chemical shift and the quantitative integration[5].
Step-by-Step Methodology
-
Sample Preparation & Distillation: Extract the ethanol from the sample matrix via fractional distillation to achieve an alcoholic strength of at least 95% w/w.
-
Internal Standard Addition: Accurately weigh and add the certified TMU master batch (e.g., IRMM-425) to the ethanol distillate. TMU provides a stable, non-overlapping reference signal[5].
-
Spectrometer Calibration: Utilize a high-field NMR spectrometer (minimum 400 MHz, preferably 500 MHz or higher) equipped with a dedicated 10 mm deuterium probe[2]. Lock the magnetic field using a fluorine ( 19 F) lock to prevent deuterium signal interference.
-
Acquisition Parameters: Acquire the 2 H NMR spectrum with broadband proton decoupling to collapse the complex H-D multiplets into sharp singlets for accurate integration. Ensure an acquisition time of at least 5×T1 (longitudinal relaxation time) to guarantee full signal recovery and quantitative accuracy[2].
-
Data Processing: Integrate the TMU peak, the Site I peak (CH₂DCH₂OH), and the Site II peak (CH₃CHDOH). Calculate the (D/H)I and (D/H)II ratios based on the known isotopic ratio of the TMU standard[6].
Workflow Visualization
The following diagram illustrates the logical relationships and self-validating checkpoints within the SNIF-NMR authentication workflow.
Figure 1: Self-Validating SNIF-NMR Workflow for Isotopic Authentication of Ethanol.
References
-
Deuterium Nuclear Magnetic Resonance Spectroscopy , SciSpace. URL: [Link]
-
Use of Isotopic Analyses To Determine the Authenticity of Brazilian Orange Juice (Citrus sinensis) , Department of Science Service (DSS). URL: [Link]
-
Certification of the Deuterium-to-Hydrogen (D/H) ratio in a 1,1,3,3-tetramethylurea master batch IRMM-425 , Europa.eu (JRC Publications Repository). URL:[Link]
-
Detection of molasses-spirit in rice-spirits from TK-8 and TCS-10 by SNIF-NMR method , Journal of Food and Drug Analysis. URL:[Link]
-
The effect of substituents on geminal proton–proton coupling constants , Canadian Science Publishing. URL: [Link]
-
14.2: Fourier Transform NMR , Chemistry LibreTexts. URL: [Link]
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Synthesis Pathways for High-Purity Ethyl-1-d1 Alcohol: A Technical Guide to Isotopic Labeling and Stereocontrol
Deuterium labeling at the alpha-carbon of primary alcohols provides a critical tool for probing kinetic isotope effects (KIE), elucidating metabolic pathways, and enhancing the pharmacokinetic stability of active pharmaceutical ingredients. Ethyl-1-d1 alcohol (CH₃CHDOH) is a foundational molecule in this domain. Because the C1 carbon of ethanol is prochiral, the introduction of a single deuterium atom generates a chiral center, resulting in either a racemic mixture or specific (1R)- / (1S)-enantiomers.
This whitepaper details the core synthesis pathways—both chemical and biocatalytic—for producing high-purity ethyl-1-d1 alcohol. By examining the mechanistic causality behind reagent selection and providing self-validating experimental protocols, this guide serves as a definitive resource for researchers and drug development professionals.
Chemical Synthesis: Racemic Ethyl-1-d1 Alcohol
The most direct route to racemic ethyl-1-d1 alcohol is the nucleophilic addition of a deuteride to acetaldehyde. While several deuterated reducing agents exist (e.g., LiAlD₄, BD₃), sodium borodeuteride (NaBD₄) is the premier choice for this specific transformation 1.
Mechanistic Causality & Reagent Selection
Acetaldehyde is highly volatile (b.p. 20.2 °C). Utilizing Lithium Aluminum Deuteride (LiAlD₄) requires strictly anhydrous ethereal solvents and highly exothermic reaction conditions, which frequently leads to substrate volatilization and diminished yields. Conversely, NaBD₄ is a milder reagent that tolerates protic solvents (such as water or unlabeled ethanol). This allows the reaction to be conducted at 0 °C in an aqueous or alcoholic matrix, suppressing substrate loss while ensuring quantitative deuteride transfer. The reaction proceeds via a tetraalkoxyborate intermediate, which is subsequently hydrolyzed to yield the racemic deuterated alcohol.
Chemical synthesis pathway of racemic ethyl-1-d1 alcohol via sodium borodeuteride reduction.
Protocol 1: NaBD₄ Reduction of Acetaldehyde
Self-Validating System: The use of a sealed, temperature-controlled vessel prevents acetaldehyde evaporation, ensuring the stoichiometric ratio of hydride-to-carbonyl remains exactly 1:4 (one mole of NaBD₄ reduces four moles of aldehyde).
-
Preparation: In a 500 mL three-neck round-bottom flask equipped with a reflux condenser (chilled to -10 °C) and an addition funnel, dissolve 0.40 mol of acetaldehyde in 150 mL of absolute ethanol. Chill the system to 0 °C using an ice-brine bath.
-
Deuteride Addition: Dissolve 0.11 mol of NaBD₄ (99 atom % D) in 50 mL of cold 0.1 M NaOH. Add this solution dropwise to the acetaldehyde over 45 minutes, maintaining the internal temperature below 5 °C.
-
Maturation: Remove the ice bath and allow the mixture to stir at ambient temperature for 2 hours to ensure complete conversion of the tetraalkoxyborate intermediate.
-
Quenching & Hydrolysis: Carefully add 1 M HCl dropwise until the solution reaches pH 6.0, destroying any unreacted borodeuteride.
-
Isolation: Isolate the ethyl-1-d1 alcohol via fractional distillation. Collect the fraction boiling at 78 °C.
Biocatalytic Synthesis: Enantioselective (1R)-Ethyl-1-d1 Alcohol
For advanced metabolic tracing and stereochemical studies, enantiopure ethyl-1-d1 alcohol is required. The seminal work by Loewus, Westheimer, and Vennesland demonstrated that Yeast Alcohol Dehydrogenase (YADH) operates with absolute stereospecificity 2.
Mechanistic Causality & Enzymatic Equilibration
YADH transfers the pro-R hydride (or deuteride) from the nicotinamide ring of NADH/NADD exclusively to the re face of acetaldehyde, yielding (1R)-ethanol-1-d1. However, utilizing stoichiometric amounts of NADD is cost-prohibitive.
To bypass this, a self-sustaining equilibration system is employed using unlabeled ethanol, heavy water (D₂O), NAD⁺, and the enzyme diaphorase3.
-
The Causality of Diaphorase: Diaphorase catalyzes the rapid exchange of the pro-R hydrogen of NADH with the solvent. In a D₂O matrix, the NAD⁺/NADH pool is rapidly converted to NAD⁺/NADD.
-
The Causality of YADH: YADH continuously oxidizes unlabeled ethanol to acetaldehyde and reduces it back to ethanol. Because the reducing equivalent is now NADD (supplied by diaphorase), the returning molecule is stereospecifically deuterated at the C1 position. Over time, the entire ethanol pool is driven to (+)-(1R)-ethyl-1-d1 alcohol.
Enzymatic enantioselective synthesis of (1R)-ethyl-1-d1 alcohol via YADH-catalyzed reduction.
Protocol 2: Diaphorase-Mediated YADH Equilibration
Self-Validating System: The absolute configuration of the resulting (+)-ethanol-1-d can be definitively validated via neutron diffraction analysis of its (-)-camphanate ester, which confirms the R configuration 3.
-
Buffer Preparation: Prepare a 0.1 M potassium phosphate buffer (pH 7.5) entirely in D₂O (99.9 atom % D). Degas the buffer with argon to prevent oxidative enzyme degradation.
-
System Assembly: To 100 mL of the D₂O buffer, add 5.0 mL of highly purified, unlabeled absolute ethanol.
-
Enzyme Addition: Add 50 mg of NAD⁺, 200 Units of diaphorase (from Clostridium kluyveri), and 500 Units of Yeast Alcohol Dehydrogenase (YADH).
-
Equilibration: Seal the reaction vessel strictly to prevent atmospheric H₂O ingress. Incubate at 25 °C with gentle orbital shaking for 72 hours. The continuous redox cycling will replace the pro-R hydrogen of the ethanol pool with deuterium.
-
Recovery: Lyophilize the mixture to capture the volatile components. The distillate is then subjected to high-efficiency fractional distillation to separate the (+)-(1R)-ethyl-1-d1 alcohol from the D₂O solvent.
Quantitative Data & Comparative Analysis
The selection of a synthesis pathway depends entirely on the required stereochemical purity and the scale of production. The following tables summarize the critical metrics for both chemical and biocatalytic approaches.
Table 1: Comparison of Chemical Reducing Agents for Ethyl-1-d1 Synthesis
| Reducing Agent | Solvent Compatibility | Reaction Temp | Yield (%) | Isotopic Purity (atom % D) | Stereoselectivity |
| NaBD₄ | Protic (EtOH/H₂O) | 0 to 25 °C | 85 - 90% | > 98% | Racemic |
| LiAlD₄ | Aprotic (Dry THF/Ether) | -78 to 0 °C | 70 - 80% | > 98% | Racemic |
| BD₃-THF | Aprotic (THF) | 0 °C | ~ 80% | > 98% | Racemic |
Table 2: Stereochemical Properties of Enantiopure Ethyl-1-d1 Alcohol
| Enantiomer | Absolute Configuration | Specific Rotation [α]D | Typical Enzymatic Source |
| (+)-Ethyl-1-d1 | (1R) | Positive (+) | YADH + D₂O / Diaphorase |
| (-)-Ethyl-1-d1 | (1S) | Negative (-) | HLADH + CH₃CDO + NADH |
References
-
Loewus, F. A., Westheimer, F. H., & Vennesland, B. (1953). Enzymatic Synthesis of the Enantiomorphis of Ethanol-1-d1,2. Journal of the American Chemical Society.[Link]
-
(1997). Absolute Configuration of Chiral Ethanol-1-d: Neutron Diffraction Analysis of the (−)-(1S)-Camphanate Ester of (+)-(R). The Journal of Organic Chemistry.[Link]
- U.S. Patent No. 9044423B2. Alcoholic compositions having a lowered risk of acetaldehydemia.
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structural differences between ethyl-1-d1 alcohol and standard ethanol
The strategic substitution of hydrogen with deuterium—often termed the "deuterium switch"—has revolutionized modern pharmacokinetics and mechanistic enzymology. Following the FDA's landmark 2017 approval of deutetrabenazine, the pharmaceutical industry has increasingly leveraged deuteration to reduce metabolic liabilities, extend drug half-lives, and minimize toxic metabolites[][2].
To master the principles governing deuterated pharmaceuticals, researchers must first understand the foundational physicochemical and structural shifts that occur in simple aliphatic models. This technical guide provides an in-depth analysis of the structural differences between standard ethanol ( CH3CH2OH ) and ethyl-1-d1 alcohol ( CH3CHDOH ), detailing the analytical workflows and mechanistic implications critical for drug development professionals.
Fundamental Structural and Physicochemical Divergence
Standard ethanol is an achiral molecule possessing two enantiotopic protons at the C1 (alpha) carbon. The synthesis of ethyl-1-d1 alcohol involves the isotopic substitution of a single protium ( 1H ) atom at the C1 position with deuterium ( 2H or D ).
This single-neutron addition fundamentally alters the molecule in two ways:
-
Emergence of Chirality: Because the two hydrogen positions on the C1 carbon of standard ethanol are enantiotopic, replacing one with deuterium breaks the symmetry, creating a chiral center[3]. Consequently, ethyl-1-d1 alcohol exists as two distinct enantiomers: (R)-1-deuteroethanol and (S)-1-deuteroethanol[4].
-
Bond Thermodynamics: The C-D bond is shorter and exhibits a lower zero-point vibrational energy compared to the C-H bond[][5]. This thermodynamic sink requires a higher activation energy to reach the transition state for bond cleavage, serving as the physical basis for the Kinetic Isotope Effect (KIE) utilized in metabolic slowing[5].
Fig 1: Structural hierarchy and emergence of chirality upon C1 isotopic substitution.
Quantitative Physicochemical Comparison
The isotopic substitution results in measurable macroscopic differences, summarized below:
| Property | Standard Ethanol ( CH3CH2OH ) | Ethyl-1-d1 Alcohol ( CH3CHDOH ) |
| Molecular Formula | C2H6O | C2H5DO |
| Molecular Weight | 46.07 g/mol | 47.07 g/mol [6][7] |
| Exact Mass | 46.041 Da | 47.048 Da[6][8] |
| Density (at 25°C) | 0.789 g/cm³ | ~0.797 g/cm³[7] |
| Boiling Point | 78.3 °C | 72.6 °C[7] |
| Stereochemistry | Achiral | Chiral (C1 stereocenter)[3][4] |
Spectroscopic Differentiation: Analytical Workflows
Validating the isotopic purity and structural integrity of deuterated compounds requires orthogonal analytical techniques. Because 1H and 2H possess different gyromagnetic ratios ( γ ), they resonate at drastically different frequencies in Nuclear Magnetic Resonance (NMR) spectroscopy[9].
Protocol 1: Spectroscopic Validation of Isotopic Purity (NMR & FTIR)
This self-validating protocol ensures the definitive assignment of the C-D bond without interference from labile hydroxyl protons.
-
Step 1: Sample Preparation & Internal Standardization Dissolve 10 mg of the analyte in 0.5 mL of CDCl3 containing 0.03% v/v Tetramethylsilane (TMS)[10][11]. Causality: TMS provides a reliable 0.0 ppm baseline. Using a deuterated solvent like CDCl3 prevents the solvent's proton signals from swamping the analyte's spectrum, while providing a deuterium lock signal to stabilize the magnetic field[9][11].
-
Step 2: 1H and 2H NMR Acquisition Acquire the 1H spectrum at 400 MHz. In standard ethanol, the CH3 group appears as a triplet, and the CH2 group as a quartet[10]. In ethyl-1-d1 alcohol, the CH3 group collapses to a doublet (coupling only to the single C1 proton), and the C1 proton appears as a complex multiplet due to coupling with both the CH3 protons and the spin-1 deuterium nucleus[10][12]. Next, acquire the 2H spectrum at 61.4 MHz to directly observe the C-D resonance[9].
-
Step 3: D2O Exchange (Self-Validation) Add one drop of D2O to the NMR tube, shake vigorously, and re-acquire the 1H spectrum. Causality: Alcohols are slightly acidic. The labile −OH proton rapidly exchanges with the deuterium in D2O to form −OD . The corresponding −OH peak in the 1H spectrum will disappear, definitively distinguishing it from the carbon-bound protons[10][12][13].
-
Step 4: ATR-FTIR Analysis Analyze the neat liquid using Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR). Causality: The standard C-H stretching mode occurs near 2900 cm−1 [13]. Because vibrational frequency is inversely proportional to the square root of the reduced mass (Hooke's Law), the heavier deuterium atom shifts the C-D stretch to a distinct, isolated region between 2100–2200 cm−1 , confirming isotopic incorporation.
Mechanistic Implications: The Kinetic Isotope Effect (KIE)
In drug development, the primary goal of deuteration is to exploit the Kinetic Isotope Effect (KIE) to slow down cytochrome P450 or dehydrogenase-mediated metabolism[][]. The oxidation of ethanol by Alcohol Dehydrogenase (ADH) serves as the perfect mechanistic model.
ADH is a stereospecific enzyme; it exclusively abstracts the pro-R hydrogen from the C1 position of ethanol, transferring it to NAD+ to form NADH and acetaldehyde[3][15].
-
If (R)-1-deuteroethanol is used as the substrate, the enzyme must cleave the stronger C-D bond. This results in a primary kinetic isotope effect ( kH/kD>2.0 ), significantly slowing the reaction rate. The resulting product is standard acetaldehyde ( CH3CHO )[3].
-
If (S)-1-deuteroethanol is used, the enzyme cleaves the standard C-H bond (the pro-R position), leaving the deuterium intact. This results only in a minor secondary kinetic isotope effect , and the reaction proceeds at a near-normal rate, yielding acetaldehyde-1-d1 ( CH3CDO )[3].
Fig 2: Stereospecific ADH oxidation pathways demonstrating the Kinetic Isotope Effect.
Protocol 2: KIE Determination via ADH Assay
To quantify the metabolic resistance granted by deuteration, researchers utilize real-time spectrophotometry.
-
Step 1: Reagent Preparation Prepare a 50 mM Sodium Pyrophosphate buffer (pH 8.8) to ensure optimal ADH activity. Prepare separate 100 mM substrate solutions of standard ethanol, (R)-1-deuteroethanol, and (S)-1-deuteroethanol.
-
Step 2: Spectrophotometric Baseline Blank a UV-Vis spectrophotometer at 340 nm using a cuvette containing buffer and 10 mM NAD+ . Causality: NADH absorbs strongly at 340 nm, whereas NAD+ does not. Monitoring the increase in absorbance at 340 nm allows for real-time tracking of the oxidation velocity.
-
Step 3: Reaction Initiation Inject Yeast Alcohol Dehydrogenase (YADH) into the cuvette to initiate the reaction. Ensure rapid mixing.
-
Step 4: Rate Measurement & KIE Calculation Measure the initial velocity ( V0 ) by calculating the slope of the absorbance curve over the first 60 seconds. Calculate the KIE by dividing the velocity of the standard ethanol control ( VH ) by the velocity of the deuterated substrate ( VD ). Causality: A calculated VH/VD ratio significantly greater than 1.0 for the (R)-enantiomer confirms that C-D bond cleavage is the rate-limiting step, successfully validating the metabolic shunting potential of the deuterated compound[][3].
Translational Impact on Drug Development
The structural nuances between standard ethanol and ethyl-1-d1 alcohol perfectly encapsulate the logic behind modern deuterated drug design. By selectively deuterating "soft spots" (sites of rapid metabolism) on a drug molecule—just as the C1 position is modified in ethyl-1-d1 alcohol—developers can engineer compounds that resist enzymatic breakdown[2].
This targeted stabilization leads to increased drug exposure, prolonged half-lives, and a reduction in the required dosing frequency[]. Furthermore, by slowing down specific metabolic pathways, deuteration can prevent the accumulation of toxic metabolites, thereby widening the therapeutic index of the drug[5][]. As the industry moves toward precision medicine, mastering these isotopic structural differences remains a critical competency for application scientists and pharmacologists alike.
References
-
Deuterium in drug discovery: progress, opportunities and challenges - PMC Source: nih.gov URL:[Link]
-
Ethyl-1-D1 alcohol | C2H6O | CID 12201687 - PubChem - NIH Source: nih.gov URL:[Link]
-
13.4: Spectroscopy of Alcohols - Chemistry LibreTexts Source: libretexts.org URL:[Link]
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Deuterated drugs; where are we now? - PMC Source: nih.gov URL:[Link]
-
Enzymatic Reaction Mechanisms - PDF Free Download - epdf.pub Source: epdf.pub URL:[Link]
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ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol doc brown's advanced organic chemistry revision notes Source: docbrown.info URL:[Link]
-
Why it is necessary to used deuterated solvents for NMR experiments? - ResearchGate Source: researchgate.net URL:[Link]
-
Organic Chemistry: Structure, Mechanism, Synthesis [2 ed.] 0128128380, 9780128128381 Source: dokumen.pub URL:[Link]
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- 5. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]
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Ethyl-1-d1 Alcohol (CAS 1624-36-8): A Comprehensive Technical Guide on Stereochemical Applications, Safety Protocols, and Synthesis
Executive Summary
Ethyl-1-d1 alcohol (ethanol-1-d1) is a critical isotopically labeled compound utilized extensively in mechanistic enzymology, metabolic pathway tracing, and as an internal standard in mass spectrometry. Because it possesses a prochiral center at the C1 carbon, the stereospecific introduction of deuterium allows researchers to probe the precise stereochemical course of oxidoreductase enzymes. This whitepaper provides a rigorous examination of its physicochemical properties, Safety Data Sheet (SDS) parameters, and detailed experimental workflows for both its enzymatic utilization and its role as a precursor in chemical synthesis.
Chemical Identity and Physicochemical Properties
Ethyl-1-d1 alcohol is the mono-deuterated analog of ethanol, where a single hydrogen atom on the primary carbon (C1) is replaced by deuterium. This specific isotopic labeling minimally alters the macroscopic physical properties of the solvent but profoundly impacts its vibrational spectroscopy and reaction kinetics (via kinetic isotope effects).
Quantitative Data: Chemical Identity & Properties
| Property | Value |
| Chemical Name | Ethyl-1-d1 alcohol |
| CAS Registry Number | 1624-36-8[1],[2] |
| Unlabeled CAS Number | 64-17-5 (Ethanol)[2],[3] |
| Molecular Formula | C₂H₅DO[3] |
| Molecular Weight | 47.07 g/mol [3] |
| Boiling Point | 76 - 78 °C[2] |
| Density | 0.79 g/cm³[2] |
| Vapor Pressure | 45 mm Hg (at 20 °C)[2] |
| Isotopic Purity Standard | >98 atom % D[3] |
Safety Data Sheet (SDS) and Handling Protocols
Handling ethyl-1-d1 alcohol requires the same rigorous safety protocols as unlabeled ethanol, compounded by the high cost and specialized nature of isotopic reagents. According to standardized SDS parameters, the primary hazards are flammability and systemic toxicity upon overexposure[2].
GHS Hazard Classifications & Safety Measures
| Hazard Class | Category | Hazard Statement | Precautionary Measures |
| Flammable Liquid | Category 2 | H225: Highly flammable liquid and vapor | Keep away from heat/sparks. Ground metal containers during transfer. |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation | Wear chemical-resistant safety goggles and solvent-resistant gloves. |
| Systemic Toxicity | STOT SE 3 | H336: May cause drowsiness or dizziness | Use only in a fume hood to meet the 1000 ppm Threshold Limit Value (TLV). |
Causality in Safety Choices:
-
Why use a chemical cartridge respirator in confined spaces? While ethanol vapor is common, its high volatility (Vapor Pressure: 45 mm Hg) means that in a confined laboratory setting, concentrations can rapidly exceed the TLV of 1000 ppm, leading to central nervous system (CNS) depression, headache, and drowsiness[2].
-
Why ground metal containers? The flash point of ethanol is exceptionally low. Static discharge generated during the transfer of the liquid can easily ignite the volatile vapor-air mixture, leading to catastrophic laboratory fires[2].
Stereochemical Significance: The Prochiral Center
The true scientific value of ethyl-1-d1 alcohol lies in its stereochemistry. The C1 carbon of ethanol is prochiral. When acetaldehyde is reduced by Yeast Alcohol Dehydrogenase (YADH), the enzyme transfers a hydride from NADH specifically to the Re face of the carbonyl carbon.
By using deuterium-labeled substrates, landmark studies demonstrated this absolute stereospecificity[4]. The reaction serves as a foundational model for understanding enzymatic active sites.
Caption: Logical relationship of YADH stereospecificity in synthesizing ethyl-1-d1 alcohol enantiomers.
Experimental Methodologies
Protocol A: Stereospecific Enzymatic Synthesis of (R)-Ethyl-1-d1 Alcohol
This protocol is a self-validating system: the enantiomeric purity of the final product directly validates the stereospecificity and structural integrity of the enzyme preparation[4].
-
Preparation of Reaction Mixture: In a buffered aqueous solution (pH 7.0), combine 10 mmol of unlabeled acetaldehyde and 10 mmol of NADD (deuterium-labeled nicotinamide adenine dinucleotide).
-
Enzyme Addition: Introduce 1 mg of purified Yeast Alcohol Dehydrogenase (YADH).
-
Causality: YADH is specifically chosen over liver ADH due to its strict stereospecificity and higher turnover rate for short-chain aliphatic aldehydes. The enzyme's active site forces the transfer of the deuterium exclusively to the Re face of the substrate[4].
-
-
Incubation: Incubate at 25°C for 2 hours. Monitor the reaction via UV spectrophotometry at 340 nm by observing the depletion of NADD.
-
Extraction: Extract the aqueous layer with a high-boiling ether (e.g., dibutyl ether) to isolate the volatile ethyl-1-d1 alcohol without evaporative loss during concentration.
-
Validation: Analyze the extract via chiral GC-MS or NMR using a chiral shift reagent. An observation of >98% enantiomeric excess (ee) confirms the successful stereospecific reduction.
Protocol B: Chemical Synthesis of Iodoethane-1-d1
Ethyl-1-d1 alcohol is frequently utilized as a precursor to synthesize other labeled alkylating agents, such as iodoethane-1-d1, via the action of phosphorus triiodide[5].
Caption: Step-by-step experimental workflow for the synthesis of iodoethane-1-d1 from ethyl-1-d1 alcohol.
Step-by-Step Methodology:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, add 2.5 g of red phosphorus and 25 mL of ethyl-1-d1 alcohol[5].
-
Causality: Red phosphorus provides a controlled, steady reaction rate when combined with iodine, mitigating the risk of thermal runaway while efficiently generating the active iodinating agent (PI₃) in situ[5].
-
-
Iodine Addition: Cool the flask in an ice bath. Slowly add 25 g of powdered iodine in 3-4 g portions[5].
-
Reflux: Heat the mixture to reflux for 2 hours to ensure complete conversion of the alcohol to the alkyl iodide[5].
-
Distillation: Equip the flask for simple distillation and collect the crude iodoethane-1-d1.
-
Purification: Wash the distillate with a 5% NaOH solution to neutralize and remove unreacted iodine and HI. Separate the organic layer, dry over anhydrous CaCl₂, and redistill to obtain the pure product[5]. This purification step acts as a self-validating check, ensuring no acidic or oxidative impurities degrade the final labeled compound.
Conclusion
Ethyl-1-d1 alcohol (CAS 1624-36-8) is more than a simple isotopic solvent; it is a precision tool for probing enzymatic mechanisms and synthesizing complex isotopically labeled therapeutics. Strict adherence to SDS guidelines ensures the safe handling of its flammable and volatile nature, while carefully designed experimental protocols preserve its isotopic and stereochemical integrity throughout downstream applications.
References
-
ETHYL-1-D1 ALCOHOL SDS, 1624-36-8 Safety Data Sheets - echemi.com - 1
-
MATERIAL SAFETY DATA SHEET - Ethyl-1-d1 Alcohol - cymitquimica.com -2
-
Ethyl-1-d1 Alcohol | CDN-D-6587-0.5G - lgcstandards.com - 3
-
An In-depth Technical Guide to the Synthesis of Iodoethane-1-D1 - benchchem.com - 5
-
Effects of Temperature on Stereochemistry of Enzymatic Reactions - researchgate.net - 4
Sources
Unveiling the Hidden Stereospecificity of Enzymes: A Technical Guide to Chiral Ethyl-1-d1 Alcohol Enantiomers
Executive Summary
The isotopic substitution of a single hydrogen atom for deuterium in ethanol generates a chiral center, yielding the enantiomers of ethyl-1-d1 alcohol (1-deuterioethanol). While chemically near-identical, these enantiomers serve as profound probes in stereochemistry, enzymology, and drug development. This whitepaper explores the structural fundamentals, enzymatic stereospecificity, chemical inversion mechanisms, and analytical characterization of 1-deuterioethanol, providing researchers with a self-validating framework for studying prochiral recognition.
Structural and Stereochemical Fundamentals
Ethanol ( CH3CH2OH ) possesses a prochiral C1 carbon. The two hydrogen atoms attached to this carbon are enantiotopic; replacing either with a heavier isotope (deuterium) yields distinct enantiomers:
-
(1R)-1-Deuterioethanol : The deuterium occupies the pro-R position. It is dextrorotatory ( [α]D≈+0.066∘ ).
-
(1S)-1-Deuterioethanol : The deuterium occupies the pro-S position. It is levorotatory ( [α]D≈−0.066∘ ).
The absolute configuration of the dextrorotatory enantiomer was definitively established as (R) by1, who synthesized it via the stereocontrolled degradation of a D-xylose derivative of known absolute chirality[1].
Quantitative Comparison of Enantiomers
| Property | (1R)-1-Deuterioethanol | (1S)-1-Deuterioethanol |
| Absolute Configuration | R | S |
| Pro-R Atom | Deuterium (D) | Hydrogen (H) |
| Pro-S Atom | Hydrogen (H) | Deuterium (D) |
| Specific Rotation [α]D | +0.066° (Dextrorotatory) | -0.066° (Levorotatory) |
| YADH Synthesis Precursors |
CH3CHO
|
CH3CDO
|
| YADH Oxidation Product | CH3CHO (D is removed) | CH3CDO (H is removed) |
Enzymatic Stereospecificity: The YADH System
The pioneering work of 2 utilized 1-deuterioethanol to reveal the "hidden" stereospecificity of Yeast Alcohol Dehydrogenase (YADH)[2].
The Causality of Stereospecificity: In the YADH active site, the zinc ion ( Zn2+ ) coordinates the carbonyl oxygen of acetaldehyde, while a hydrophobic pocket anchors the methyl group. This rigid geometry exposes only the Re face of the carbonyl carbon to the coenzyme. YADH exclusively transfers the pro-R hydride from the C4 position of the 1,4-dihydronicotinamide ring of NADH to this Re face[3].
Because of this strict geometric constraint, the enzymatic synthesis is stereodivergent based on the isotopic label's origin:
-
Transferring D to CH3CHO : Using deuterium-labeled coenzyme (NADH-4-d) places D on the Re face, yielding (1R)-1-deuterioethanol .
-
Transferring H to CH3CDO : Using unlabeled NADH with deuterated acetaldehyde ( CH3CDO ) places H on the Re face. Because D is heavier than H, the priority rules shift, and this yields (1S)-1-deuterioethanol [3].
Fig 1: Stereodivergent enzymatic synthesis of 1-deuterioethanol enantiomers via YADH Re-face attack.
The Self-Validating System: Cornforth's Walden Inversion
To prove that SN2 reactions at primary carbons proceed with inversion of configuration,4 designed a brilliant, self-validating closed-loop experiment[4].
By the principle of microscopic reversibility, YADH must remove the exact same pro-R atom during oxidation that it adds during reduction.
-
If (1S)-1-deuterioethanol is oxidized, YADH removes the pro-R hydrogen, leaving the deuterium intact to form CH3CDO [3].
-
Cornforth converted (1S)-1-deuterioethanol to a tosylate ester (retention of configuration) and hydrolyzed it with NaOH ( SN2 mechanism).
-
When the resulting alcohol was oxidized by YADH, the product was non-deuterated CH3CHO . This proved that the deuterium had been pushed from the pro-S position into the pro-R position, confirming a strict Walden inversion at the primary carbon[4].
Fig 2: Self-validating workflow of stereochemical inversion and enzymatic oxidation.
Experimental Methodologies
Protocol A: Enzymatic Synthesis of (1S)-1-Deuterioethanol
Causality: Utilizing CH3CDO as the substrate and NADH as the hydride donor forces the enzymatic addition of hydrogen to the Re face, placing H in the pro-R position and relegating the pre-existing D to the pro-S position.
-
Preparation: Prepare a 0.1 M potassium phosphate buffer (pH 7.5).
-
Incubation: In a bioreactor, combine 10 mmol of CH3CDO , 12 mmol of NADH, and 500 units of purified Yeast Alcohol Dehydrogenase (YADH).
-
Reaction: Stir gently at 25°C for 4 hours. Monitor the depletion of NADH via UV absorbance at 340 nm.
-
Isolation: Saturate the aqueous mixture with NaCl and extract continuously with diethyl ether for 12 hours.
-
Purification: Dry the ether phase over anhydrous MgSO4 , filter, and carefully fractionally distill to isolate (1S)-1-deuterioethanol.
Protocol B: NMR Derivatization via Mosher's Acid Chloride
Causality: Enantiomers cannot be differentiated by standard NMR. Reacting the chiral alcohol with (R)-(-)-MTPA-Cl (Mosher's acid chloride) yields diastereomeric esters. The spatial orientation of the MTPA phenyl ring creates an anisotropic shielding effect, differentially shifting the methyl protons of the (R,R) vs (R,S) diastereomers, allowing precise determination of enantiomeric excess (e.e.).
-
Preparation: Dissolve 10 mg of the synthesized 1-deuterioethanol in 0.5 mL of anhydrous CDCl3 in a dry NMR tube.
-
Derivatization: Add 3 equivalents of anhydrous pyridine, 0.1 equivalents of DMAP (catalyst), and 1.5 equivalents of (R)-(-)-MTPA-Cl.
-
Reaction: Seal the tube and agitate at room temperature for 2 hours under an inert N2 atmosphere.
-
Analysis: Acquire a 1H NMR (and 2H NMR) spectrum at 400 MHz or higher.
-
Interpretation: Integrate the distinct doublet signals of the methyl group (approx. 1.3 ppm) to quantify the ratio of the diastereomers.
References
-
Cornforth, J. W. (1975). "Asymmetry and Enzyme Action" (Nobel Lecture). NobelPrize.org. 4
-
Loewus, F. A., Levy, H. R., & Vennesland, B. (1956). "The Optical Rotation and Configuration of a Pure Enantiomorph of Ethanol-1-d1,2,3". Journal of the American Chemical Society. 2
-
Lemieux, R. U., & Howard, J. (1963). "THE ABSOLUTE CONFIGURATION OF dextro-1-DEUTERIOETHANOL". Canadian Journal of Chemistry. 1
-
"Stereospecificity in an Alcohol Dehydrogenase". Ethernet.edu.et. 3
Sources
Application Note: Elucidating Enzymatic Mechanisms Using Ethyl-1-d1 Alcohol for Primary Kinetic Isotope Effect Studies
Target Audience: Researchers, Enzymologists, and Drug Development Professionals Content Focus: Mechanistic causality, stereospecificity, and self-validating kinetic protocols.
Executive Summary
The determination of a primary kinetic isotope effect (KIE) is a cornerstone technique in mechanistic enzymology and drug metabolism studies. By substituting a specific hydrogen atom with deuterium, researchers can pinpoint rate-limiting steps involving C–H bond cleavage. Ethyl-1-d1 alcohol (CH₃CHDOH) serves as an exquisite molecular probe for oxidoreductases—most notably Alcohol Dehydrogenase (ADH) and Cytochrome P450 (CYP2E1).
Unlike fully deuterated ethanol (ethyl alcohol-d6), which introduces multiple secondary isotope effects, ethyl-1-d1 alcohol allows for the precise interrogation of stereospecific hydride transfer. This application note details the mechanistic causality behind using enantiopure ethyl-1-d1 alcohol, summarizes expected kinetic data, and provides field-proven, self-validating protocols for both classical spectrophotometry and modern Time-Resolved Electrospray Mass Spectrometry (TRESI-MS).
Mechanistic Causality: The "Why" Behind the Isotope
Zero-Point Energy and the Primary KIE
In physical organic chemistry, a primary KIE occurs when the bond to the isotopically labeled atom is broken during the rate-determining step of a reaction ([1]). Because the deuterium atom is twice as massive as protium (hydrogen), the C–D bond possesses a lower zero-point vibrational energy than the C–H bond. Consequently, more activation energy is required to cleave a C–D bond. If C–H bond cleavage is the rate-limiting step in the enzymatic cycle, the reaction velocity with the deuterated substrate ( kD ) will be significantly slower than with the unlabeled substrate ( kH ), yielding a kH/kD ratio greater than 1 (typically 2.0 to 4.0 for ADH).
The Stereospecificity Imperative
The C1 position of ethanol contains two enantiotopic hydrogens. When one is replaced by deuterium to form ethyl-1-d1 alcohol, the C1 carbon becomes a chiral center, yielding two enantiomers: (1R)-1-d1-ethanol and (1S)-1-d1-ethanol .
Enzymes such as Yeast Alcohol Dehydrogenase (YADH) and Liver Alcohol Dehydrogenase (LADH) are highly stereospecific; they exclusively abstract the pro-R hydrogen from ethanol and transfer it to the re face of NAD⁺.
-
Using (1R)-1-d1-ethanol: The enzyme is forced to abstract the deuterium atom. This results in a primary KIE , drastically reducing the catalytic turnover ( kcat ).
-
Using (1S)-1-d1-ethanol: The enzyme abstracts the protium (H) atom, leaving the deuterium on the resulting acetaldehyde. This bond is not broken, resulting only in a minor secondary KIE ( kH/kD≈1.1 ) due to rehybridization from sp³ to sp² ([1]).
Understanding this causality is critical: using racemic ethyl-1-d1 alcohol will yield biphasic kinetics that mask the true intrinsic isotope effect.
Fig 1: Stereospecific hydride transfer pathways of ADH utilizing enantiomers of ethyl-1-d1 alcohol.
Quantitative Data Summary
The following table summarizes expected kinetic parameters for the enzymatic oxidation of unlabeled ethanol versus (1R)-1-d1-ethanol. Notice that while kcat (turnover number) drops significantly due to the primary KIE, the Michaelis constant ( Km ) remains relatively stable. This is because isotopic substitution alters the transition state energy of bond cleavage without significantly perturbing the ground-state binding affinity of the enzyme-substrate complex.
| Enzyme | Substrate | kcat (s⁻¹) | Km (mM) | kcat/Km (M⁻¹s⁻¹) | Primary KIE ( kH/kD ) |
| YADH | Ethanol | 340 | 1.2 | 2.8 × 10⁵ | - |
| YADH | (1R)-1-d1-Ethanol | ~155 | 1.2 | 1.3 × 10⁵ | ~2.19 |
| LADH | Ethanol | 3.0 | 0.5 | 6.0 × 10³ | - |
| LADH | (1R)-1-d1-Ethanol | ~1.0 | 0.5 | 2.0 × 10³ | ~3.00 |
(Note: Values are representative baseline parameters at pH 7.0, 25°C. The macroscopic KIE of ~2.19 for YADH is consistent with established literature ([2]).)
Experimental Methodologies & Protocols
To accurately determine the KIE, researchers must choose between measuring the macroscopic KIE (via independent, non-competitive steady-state kinetics) or the intrinsic KIE (via competitive assays). Macroscopic KIEs can sometimes be "masked" by other rate-limiting steps, such as product release (e.g., NADH dissociation). Competitive assays using mass spectrometry bypass this masking by measuring the relative rates of bond cleavage directly.
Fig 2: Decision matrix and workflow for determining macroscopic vs. intrinsic KIE.
Protocol A: Spectrophotometric Determination of Macroscopic KIE
This classical method monitors the reduction of NAD⁺ to NADH at 340 nm. It is highly accessible but measures the macroscopic KIE, which encompasses all steps of the catalytic cycle.
Self-Validating System Design: This protocol includes a "no-substrate" blank to account for background NAD⁺ reduction, and requires parallel runs of unlabeled ethanol to validate enzyme activity prior to introducing the expensive deuterated isotope.
Step-by-Step Procedure:
-
Buffer Preparation: Prepare a 50 mM Sodium Phosphate buffer at pH 7.0. Causality: Alcohol oxidation releases a proton; robust buffering is required to prevent localized pH drops that would artificially lower enzyme activity.
-
Reagent Setup: Prepare a 10 mM NAD⁺ stock solution in the buffer. Prepare varying concentrations (0.1 mM to 10 mM) of unlabeled ethanol and (1R)-1-d1-ethanol.
-
Spectrophotometer Blanking: Add 900 µL buffer and 50 µL NAD⁺ stock to a quartz cuvette. Zero the spectrophotometer at 340 nm.
-
Reaction Initiation: Add 40 µL of the substrate (ethanol or ethyl-1-d1 alcohol). Initiate the reaction by adding 10 µL of appropriately diluted ADH enzyme (e.g., 0.1 mg/mL).
-
Data Acquisition: Record the absorbance at 340 nm every 5 seconds for 3 minutes. The initial linear slope ( ΔA340/min ) represents the initial velocity ( V0 ).
-
Validation Control: Run a negative control replacing the substrate with 40 µL of pure buffer. The ΔA340/min must be zero.
-
Kinetic Analysis: Plot V0 versus substrate concentration using Michaelis-Menten nonlinear regression to determine Vmax and Km for both isotopes. Calculate the macroscopic KIE as (Vmax/Km)H/(Vmax/Km)D .
Protocol B: TRESI-MS Competitive Assay for Intrinsic KIE
Time-Resolved Electrospray Ionization Mass Spectrometry (TRESI-MS) is a precise method that requires no radioisotopes and acquires kinetic measurements for both "labeled" and "unlabeled" species simultaneously in a single assay ([2]).
Self-Validating System Design: Because both substrates compete for the same enzyme active sites in the exact same microenvironment, run-to-run variations (temperature fluctuations, pipetting errors, enzyme degradation) are entirely mathematically canceled out.
Step-by-Step Procedure:
-
Substrate Mixture: Prepare an equimolar mixture of unlabeled ethanol and (1R)-1-d1-ethanol (e.g., 5 mM each) in a volatile buffer (e.g., 20 mM Ammonium Acetate, pH 7.0) suitable for MS.
-
Enzyme Preparation: Prepare ADH and NAD⁺ in the same volatile buffer.
-
Microfluidic Mixing: Inject the substrate mixture and the enzyme/NAD⁺ mixture into the TRESI capillary mixing system.
-
Time-Resolved Sampling: Adjust the capillary pullback distance to alter the reaction time (from milliseconds to seconds) prior to electrospray ionization.
-
Mass Spectrometry: Monitor the formation of the products. For the unlabeled ethanol, monitor acetaldehyde formation. For the (1R)-1-d1-ethanol, monitor the corresponding deuterated/unlabeled product masses.
-
Data Analysis: The intrinsic KIE is calculated directly from the ratio of the isotopic compositions of the product formed at early time points (pre-steady state), effectively isolating the hydride transfer step from product release constraints.
References
-
Northrop, D. B. "Measuring kinetic isotope effects in enzyme reactions using time-resolved electrospray mass spectrometry." Analytical Chemistry, 2013. Available at:[Link]
-
Wikipedia Contributors. "Kinetic isotope effect." Wikipedia, The Free Encyclopedia. Available at: [Link]
-
National Institutes of Health. "Kinetic mechanism of human class IV alcohol dehydrogenase functioning as retinol dehydrogenase." Journal of Biological Chemistry, 2002. Available at:[Link]
Sources
Topic: High-Precision Quantification of Ethanol by GC-MS Utilizing Ethyl-1-d1 Alcohol as an Internal Standard
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Abstract
The accurate quantification of ethanol is critical in diverse fields, from pharmaceutical quality control to clinical and forensic toxicology. Volatility, complex sample matrices, and unavoidable variations in sample preparation and instrument performance can introduce significant analytical error. This application note details a robust and highly accurate method for ethanol quantification using Gas Chromatography-Mass Spectrometry (GC-MS) with ethyl-1-d1 alcohol as a stable isotope-labeled internal standard (SIL-IS). By leveraging the principles of isotope dilution mass spectrometry (IDMS), this protocol effectively mitigates variability from matrix effects and sample processing, ensuring data integrity and reproducibility. We present the scientific rationale for using a deuterated internal standard, a step-by-step protocol for sample preparation and analysis, and guidelines for method validation in accordance with international standards.
Introduction: The Rationale for Isotope Dilution in Ethanol Analysis
Quantitative analysis by GC-MS aims to establish a precise relationship between an analyte's concentration and the instrument's response. However, the multi-step journey from sample collection to final detection is fraught with potential sources of error. Sample loss during extraction, microliter-scale variations in injection volume, and fluctuations in the mass spectrometer's ionization efficiency can all compromise analytical precision and accuracy.[1]
The internal standard (IS) method is a powerful technique to correct for these variables. An IS is a compound of known concentration added to every sample, calibrator, and quality control.[1][2] The final quantification is based on the ratio of the analyte's response to the IS's response. This normalization corrects for procedural variations because both the analyte and the IS are subjected to the same conditions and potential losses.[1]
The ideal internal standard is a compound that behaves identically to the analyte in every step of the analytical process but is still distinguishable by the detector.[3] While structurally similar compounds (e.g., n-propanol for ethanol analysis) are often used, they can exhibit different chromatographic retention times and be affected differently by matrix components (matrix effects), leading to biased results.[4][5]
This is where stable isotope-labeled internal standards, such as ethyl-1-d1 alcohol, offer a superior solution.[6][7] This approach, known as isotope dilution mass spectrometry (IDMS), is considered the gold standard for quantification. Ethyl-1-d1 alcohol is chemically identical to ethanol, differing only by the substitution of a hydrogen atom with a deuterium atom.[8] This near-perfect analogy ensures that it co-elutes with ethanol and experiences the same extraction efficiencies and matrix-induced ion suppression or enhancement.[3][7][9] Because the mass spectrometer can easily differentiate them based on their mass-to-charge ratio (m/z), this method provides the most accurate correction for analytical variability.[10][11]
Physicochemical Properties & Mass Spectrometric Distinction
The efficacy of ethyl-1-d1 alcohol as an internal standard is rooted in its physicochemical similarity to ethanol. The single deuterium substitution results in a negligible difference in properties like boiling point and polarity, ensuring they behave almost identically during chromatographic separation.
| Property | Ethanol (Analyte) | Ethyl-1-d1 Alcohol (Internal Standard) | Rationale for Use |
| Chemical Formula | C₂H₆O | C₂H₅DO | Chemically identical, ensuring similar behavior.[12] |
| Molecular Weight | 46.07 g/mol | 47.07 g/mol [13] | Mass difference allows for MS distinction. |
| Boiling Point | 78.5 °C[14] | ~78-79 °C | Ensures similar behavior in the GC inlet and column. |
| Key MS Fragments (m/z) | 46, 45, 31 | 47, 46, 32 | Distinctive ions for selective quantification. |
Experimental Protocol: Quantification of Ethanol by Headspace GC-MS
This protocol provides a validated methodology for the analysis of ethanol in aqueous samples. It can be adapted for biological matrices like blood or plasma with an initial protein precipitation step.
Materials and Reagents
-
Analyte: Ethanol (≥99.8% purity)
-
Internal Standard: Ethyl-1-d1 alcohol (≥98% isotopic purity)[][16]
-
Solvent: Deionized water or matrix-matched blank
-
Equipment: Headspace autosampler, Gas Chromatograph-Mass Spectrometer (GC-MS), precision pipettes, volumetric flasks, headspace vials.
Preparation of Standard Solutions
-
Internal Standard Stock Solution (IS Stock):
-
Accurately prepare a 1000 µg/mL stock solution of ethyl-1-d1 alcohol in deionized water. This high concentration allows for minimal volume addition to samples, reducing matrix dilution.
-
-
Ethanol Stock Solution (Analyte Stock):
-
Accurately prepare a 1000 µg/mL stock solution of ethanol in deionized water.
-
-
Calibration Standards:
-
Prepare a series of at least five calibration standards by spiking known, varying amounts of the Analyte Stock into volumetric flasks.[17][18]
-
Crucially, add a fixed amount of the IS Stock to each calibration standard. For example, add 50 µL of the 1000 µg/mL IS Stock to each 10 mL volumetric flask, resulting in a constant IS concentration of 5 µg/mL in every standard.
-
Dilute to final volume with deionized water. This creates standards with varying analyte concentrations but a constant internal standard concentration.[2]
-
Example Calibration Standard Concentrations:
| Standard Level | Analyte Conc. (µg/mL) | IS Conc. (µg/mL) |
| 1 | 1.0 | 5.0 |
| 2 | 5.0 | 5.0 |
| 3 | 25.0 | 5.0 |
| 4 | 50.0 | 5.0 |
| 5 | 100.0 | 5.0 |
Sample Preparation
-
Pipette a precise volume of the unknown sample (e.g., 1 mL) into a headspace vial.
-
Add the same, fixed amount of IS Stock used for the calibrators (e.g., 50 µL of 1000 µg/mL IS Stock for a final concentration of ~5 µg/mL, depending on final volume adjustment).
-
Seal the vial immediately to prevent the loss of volatile components.
-
Vortex briefly to ensure homogeneity.
GC-MS Instrumentation and Parameters
The following parameters provide a robust starting point for analysis. Optimization may be required based on the specific instrument and application.
| Parameter | Recommended Setting |
| GC System | Agilent 7890A or equivalent |
| MS System | Agilent 5975C or equivalent |
| Headspace Sampler | Agilent G1888 or equivalent |
| Vial Equilibration Temp | 80 °C |
| Vial Equilibration Time | 15 minutes |
| Column | DB-ALC1 (30 m x 0.32 mm, 1.8 µm) or equivalent |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 200 °C |
| Oven Program | 40 °C (hold for 5 min), ramp to 100 °C at 20 °C/min |
| Transfer Line Temp | 220 °C |
| MS Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions to Monitor | Ethanol: m/z 45 (quantifier), m/z 31, 46 (qualifiers)Ethyl-1-d1 alcohol: m/z 46 (quantifier), m/z 32, 47 (qualifiers) |
Data Analysis and Method Validation
Calibration Curve Construction
-
After acquiring data for the calibration standards, calculate the Response Ratio for each level:
-
Response Ratio = (Peak Area of Ethanol at m/z 45) / (Peak Area of Ethyl-1-d1 alcohol at m/z 46)
-
-
Plot the Response Ratio (y-axis) against the known concentration of ethanol (x-axis).[2]
-
Perform a linear regression analysis on the data points. The resulting calibration curve should have a coefficient of determination (r²) ≥ 0.995, indicating excellent linearity.[19][20]
Quantification of Unknown Samples
-
Calculate the Response Ratio for the unknown sample using the same formula.
-
Determine the concentration of ethanol in the unknown sample by using the linear regression equation from the calibration curve:
-
Ethanol Concentration = (Sample Response Ratio - y-intercept) / slope
-
Method Validation
To ensure the method is fit for its intended purpose, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[20][21][22][23]
-
Specificity: The ability to detect the analyte unambiguously. In MS, this is demonstrated by the consistent ratio of qualifier ions to the quantifier ion.[21][23]
-
Linearity: The direct correlation between concentration and response ratio, demonstrated by the calibration curve's r² value.[21][23]
-
Accuracy: The closeness of the measured value to the true value, assessed by analyzing quality control samples at multiple concentrations (e.g., low, mid, high). Acceptance criteria are typically within ±15% of the nominal value.[24][25]
-
Precision: The degree of agreement among individual tests. Assessed as repeatability (intra-assay precision) and intermediate precision (inter-assay precision), with relative standard deviation (RSD) not exceeding 15%.[24][25]
-
Limit of Quantitation (LOQ): The lowest concentration that can be measured with acceptable accuracy and precision.[23][24]
Visualizations: Workflows and Principles
Caption: Experimental workflow for ethanol quantification using a deuterated internal standard.
Caption: Principle of how the response ratio corrects for analytical variations.
Conclusion
The use of ethyl-1-d1 alcohol as an internal standard for the GC-MS analysis of ethanol represents a significant improvement over methods employing non-isotopically labeled standards. This isotope dilution approach provides a self-validating system that inherently corrects for variations in sample preparation, injection volume, and matrix-induced signal fluctuations.[10][26] By following the detailed protocol and adhering to rigorous validation standards, researchers and scientists can achieve highly accurate, precise, and defensible quantitative results, ensuring the integrity of their data in critical applications.
References
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
- BenchChem. (2025). The Principle of Isotopic Dilution Mass Spectrometry: A Definitive Quantitative Technique.
- Scientific guideline. (n.d.). ICH Q2(R2) Validation of analytical procedures.
- Chemistry LibreTexts. (2022, September 12). 4.2: Quantitative and Qualitative GC and GC-MS.
- N.A. (n.d.). Chapter 3 The measurement technique of isotope dilution inductively coupled plasma mass spectrometry (ICP- MS).
- BioPharm International. (2025, November 29). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods.
- Gaffney, A. (2017, May 22). Guideline on Isotope Dilution Mass Spectrometry. OSTI.GOV.
- Britannica. (2026, February 20). Isotope dilution | Mass spectrometry, Trace elements, Quantification.
- IntuitionLabs.ai. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained.
- BenchChem. (2025). Cross-Validation of Deuterated Ethanol Analysis: A Comparative Guide to NMR and Mass Spectrometry Techniques.
- N.A. (2010, June 11). Validation Summary for Alcohol Analysis by Headspace GC-FID/MS.
- Reddit. (2025, January 24). When making a callibration curve for GC-MS how much internal standard should you use?
- PMC. (2020, August 11). Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method.
- PTB.de. (n.d.). Isotope Dilution Mass Spectrometry.
- N.A. (n.d.). Ethanol Analysis by Headspace Gas Chromatography with Simultaneous Flame-Ionization and Mass Spectrometry Detection.
- ResearchGate. (n.d.). Table 1 Internal standards and performance check standards for GC-MS.
- Alfa Chemistry. (n.d.). Step-by-Step Guide: How to Build a Calibration Curve for Your GC Machine.
- PMC. (n.d.). Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment.
- BenchChem. (2025). A Comparative Guide to Analytical Method Validation Using Deuterated Internal Standards.
- ECHEMI. (n.d.). About the GC-MS internal standard standard curve method.
- PubMed. (1999, July 23). Elimination of matrix effects for static headspace analysis of ethanol.
- Organomation. (n.d.). GC-MS Sample Preparation.
- Longdom Publishing. (n.d.). Utilization of a Matrix Effect to Enhance the Sensitivity of Residual Solvents in Static Headspace Gas Chromatography.
- LCGC. (2016, November 7). The LCGC Blog: An Indisputable Case of Matrix Effects in Blood Alcohol Determinations.
- N.A. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.
- SCION Instruments. (2023, August 10). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?
- Environics. (2024, October 25). How to Construct a Calibration Curve for Your GC Machine.
- N.A. (2024, December 13). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products.
- AptoChem. (2008). Deuterated internal standards and bioanalysis.
- PubMed. (2020, March 15). The perspectives of ethanol usage as an internal standard for the quantification of volatile compounds in alcoholic products by GC-MS.
- PubChem. (n.d.). Ethyl-1-D1 alcohol | C2H6O | CID 12201687. NIH.
- ResearchGate. (2025, October 16). (PDF) Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment.
- C/D/N Isotopes Inc. (n.d.). 1624-36-8 ETHYL-1-D1 ALCOHOL C2H6O, Formula,NMR,Boiling Point,Density,Flash Point.
- UNI ScholarWorks. (1904). The Synthesis of Ethyl Alcohol from Acetylene.
- PMC. (n.d.). Rapid and Sensitive Headspace Gas Chromatography–Mass Spectrometry Method for the Analysis of Ethanol in the Whole Blood.
- BOC Sciences. (n.d.). CAS 1624-36-8 (Ethyl-[1-d1] alcohol).
- 百泰派克生物科技. (n.d.). Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification?
- Pediaa.Com. (2017, October 18). Difference Between Ethyl Alcohol and Ethanol | Definition, Chemical and Physical Properties.
- Chemistry Page. (2024, February 12). Are ethyl alcohol and ethanol the same?
- Clearsynth. (n.d.). Ethyl-1-d1 Alcohol | CAS No. 1624-36-8.
- Klintensiv. (2025, January 21). Ethyl alcohol or ethanol: what is it and what role does it play in the disinfection process?
- ResearchGate. (2023, July 10). (PDF) Perspectives on using ethanol as an internal standard for the quantification of volatile compounds in alcoholic products by headspace SPME–GC/FID without sample preparation.
- Nedstar. (2025, July 25). Is ethyl alcohol the same as ethanol?
- SciSpace. (n.d.). Ethanol Analysis by Headspace Gas Chromatography with Simultaneous Flame-Ionization and Mass Spectrometry Detection.
- Shimadzu. (n.d.). Quantification of higher alcohols and ethyl acetate in wine using liquid extraction and GC-2030 with FID.
- Chromatography Forum. (2013, April 17). GC internal standards.
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Advanced Protocols for Deuterium Labeling and Mechanistic Probing Using Ethyl-1-d1 Alcohol
Executive Summary & Chemical Rationale
Ethyl-1-d1 alcohol (CH₃CHDOH) is a uniquely valuable isotopologue in organic synthesis, biocatalysis, and mechanistic physical chemistry. Unlike fully deuterated ethanol (e.g., CD₃CD₂OD), the specific introduction of a single deuterium atom at the C1 position creates a prochiral center[1]. This precise isotopic substitution enables high-resolution mechanistic probing, the quantification of primary and secondary kinetic isotope effects (KIEs), and the synthesis of stereospecifically labeled downstream active pharmaceutical ingredients (APIs).
As a Senior Application Scientist, I have structured this guide to move beyond basic procedures. The following protocols emphasize the causality behind experimental design—ensuring that every reaction setup, temperature control choice, and purification step acts as a self-validating system to prevent deuterium scrambling and maximize isotopic fidelity.
Synthesis of Specifically Labeled Alkylating Agents: Iodoethane-1-d1
Iodoethane-1-d1 is primarily used as an ethylating agent to trace the metabolic fate of ethyl groups in drug development[2]. The most reliable method for its preparation is the in situ iodination of ethyl-1-d1 alcohol using red phosphorus and molecular iodine[3].
Mechanistic Causality
The choice of red phosphorus and iodine over strong aqueous acids (such as hydroiodic acid) is deliberate. The reaction generates phosphorus triiodide (PI₃) in situ, which acts as a mild, highly effective iodinating agent[3]. PI₃ converts the alcohol to the alkyl iodide via a clean Sₙ2 mechanism. Avoiding strong protic acids is critical; acidic environments can promote E1/Sₙ1 pathways, leading to carbocation formation, subsequent deuterium scrambling, or the formation of diethyl ether side products[4].
Step-by-Step Synthesis Protocol
Materials: Ethanol-1-d1 (CH₃CHDOH), Red Phosphorus (P), Iodine (I₂), Anhydrous Calcium Chloride (CaCl₂), 5% Sodium Hydroxide (NaOH) solution[3].
-
Reaction Setup: In a thoroughly dried 250 mL round-bottom flask, combine 2.5 g of red phosphorus and 25 mL of ethanol-1-d1[3]. Fit the flask with a reflux condenser and submerge it in an ice-water bath[4].
-
Controlled Iodination: Carefully add 25 g of powdered iodine in small portions (3–4 g at a time)[3]. Causality: The formation of PI₃ is highly exothermic. The ice bath prevents the volatilization and loss of the low-boiling ethanol-1-d1 (bp ~78 °C)[4].
-
Reflux: Once addition is complete and the initial exothermic reaction subsides, gently reflux the mixture for 2 hours to drive the Sₙ2 substitution to completion.
-
Primary Distillation: Distill the crude iodoethane-1-d1 directly from the reaction mixture into a receiving flask cooled in an ice bath[4].
-
Work-up & Purification: Transfer the distillate to a separatory funnel. Wash with an equal volume of water, followed by a wash with 5% NaOH[3]. Causality: The NaOH wash neutralizes and removes any unreacted molecular iodine (indicated by a brown tint), preventing radical-induced decomposition of the final product[2]. Wash again with water.
-
Desiccation & Final Distillation: Separate the heavy organic layer, dry it thoroughly over anhydrous CaCl₂, and perform a final fractional distillation. Collect the pure, colorless iodoethane-1-d1 fraction boiling between 69–73 °C[3].
Figure 1: Step-by-step workflow for the synthesis of Iodoethane-1-d1 via in situ PI3 generation.
Quantitative Parameters & Troubleshooting
Table 1: Stoichiometric Ratios for Iodination [3]
| Reagent | Molecular Weight ( g/mol ) | Mass / Volume | Molar Equivalents |
|---|---|---|---|
| Ethanol-1-d1 | 47.07 | 25 mL (~19.9 g) | 1.00 eq |
| Red Phosphorus | 30.97 | 2.5 g | ~0.19 eq |
| Iodine (I₂) | 253.81 | 25.0 g | ~0.23 eq |
Table 2: Self-Validating Troubleshooting Matrix [2][4]
| Observation | Chemical Causality | Corrective Action |
|---|---|---|
| Brown discoloration in product | Unreacted molecular iodine (I₂) carryover. | Wash organic layer with 5% NaOH until completely colorless. |
| Low isotopic purity (scrambling) | Protic exchange from ambient moisture. | Ensure strictly anhydrous conditions; flame-dry all glassware. |
| Yield loss over time | Light/air exposure generating radical decomposition pathways. | Store final product over copper powder in amber vials under argon. |
Enzymatic Stereospecificity & Biocatalytic Deuterium Transfer
Ethyl-1-d1 alcohol is a premier substrate for probing the active sites of oxidoreductases. Liver Alcohol Dehydrogenase (LADH), for example, exhibits strict stereospecificity, exclusively transferring the pro-R hydride from the C1 position of ethanol to the NAD⁺ cofactor[5].
Mechanistic Causality
By utilizing stereochemically pure (1R)-ethyl-1-d1 alcohol, the enzyme is forced to cleave the C–D bond rather than the C–H bond. This allows researchers to accurately measure the primary kinetic isotope effect (V/K)[5]. Historical studies have shown that with NAD⁺ at pH 7, the deuterium isotope effect D(V/K) is approximately 3.0, confirming that C–H/C–D bond cleavage is the rate-determining step[5]. Conversely, using (1S)-ethyl-1-d1 alcohol results in the cleavage of the C–H bond, transferring a proton and leaving the deuterium intact on the resulting acetaldehyde-1-d1[5].
Figure 2: Stereospecific hydride transfer pathways of (1R)- and (1S)-ethyl-1-d1 alcohol by LADH.
Protocol for KIE Determination via Biocatalytic Transfer
This protocol is adapted for preparative scale biocatalytic deuterium transfer[6].
-
Enzyme Preparation: Rehydrate 50 mg of lyophilized E. coli cells over-expressing ADH in 10 mL of standard buffer (pH 7.0)[6].
-
Substrate Introduction: Add 300 mg of the target ketone (e.g., acetophenone) and an excess of the deuterium donor (ethyl-1-d1 alcohol)[6].
-
Parallel Control: To determine the apparent KIE, run a parallel reaction utilizing standard unlabeled ethanol under identical conditions[6].
-
Kinetic Quenching: Quench the reaction strictly after 15 minutes to ensure measurements remain within the linear range of the transformation[6].
-
Extraction: Extract the aqueous phase three times with ethyl acetate (EtOAc), wash the combined organic layers with brine, and dry over Na₂SO₄[6].
-
Analysis: Analyze the conversion rates via chiral GC-MS. The ratio of conversions between the unlabeled and labeled donors yields the apparent KIE (e.g., an apparent KIE of 3.29 for acetophenone reduction)[6].
Mechanistic Probing via Secondary Kinetic Isotope Effects
Beyond primary KIEs, ethyl-1-d1 alcohol serves as a foundational precursor for synthesizing stereospecifically labeled styrenes and ethers used to probe complex organic mechanisms.
In the [2+2] photocycloaddition of fullerene C₆₀ with styrenes, isotopic labeling at the β -carbon (derived from deuterated precursors) yields a distinct secondary kinetic isotope effect[7]. Experimental data reveals a substantial inverse α -secondary isotope effect ( kH/kD≈0.83 per deuterium atom)[7]. The observation of this inverse KIE, coupled with the loss of stereochemistry in the resulting cyclobutane ring, provides definitive, self-validating evidence for a stepwise addition mechanism rather than a concerted one[7].
Analytical Validation (QC)
To ensure the integrity of the labeling protocols, rigorous analytical validation is required. It is critical to differentiate between isotopologues (molecules differing in isotopic composition, e.g., CH₃CH₂OH vs. CH₃CHDOH) and isotopomers (isotopic isomers having the same mass but differing in position or stereochemistry, e.g., (R)-CH₃CHDOH vs. (S)-CH₃CHDOH)[1][8].
-
Mass Spectrometry (GC-MS): Easily resolves isotopologues due to the distinct mass shift (+1 Da for CH₃CHDOH). Look for the molecular ion peak at m/z 47. In the synthesis of iodoethane-1-d1, monitor for unreacted ethanol-1-d1 (m/z 48) and molecular iodine impurities (m/z 254)[2].
-
NMR Spectroscopy: Distinguishing enantiomeric isotopomers requires chiral derivatization (e.g., Mosher's acid esters) followed by high-resolution ¹H and ²H-NMR to confirm stereochemical purity at the C1 position.
Comprehensive References
-
Royal Society of Chemistry (RSC) - Biocatalytic Deuterium- and Hydrogen-Transfer Using Over-expressed ADH-'A' Source: RSC Publications URL:[Link]
-
Researcher.life - Studies on the mechanism of enzyme-catalyzed oxidation reduction reactions. V. An exchange reaction catalyzed by liver alcohol dehydrogenase. Source: Journal of the American Chemical Society / Researcher.life URL: [Link]
-
Carnegie Mellon University (CMU) - Mechanism of the [2 + 2] Photocycloaddition of Fullerene C60 with Styrenes Source: CMU Academic Archives URL:[Link]
-
University of Washington - Isotopomers and Isotopologues Definitions Source: Educational Resources, UW URL: [Link]
-
University of Luxembourg - Dissertation Daniel Weindl 2015: Clinical Applications of Stable Isotope Labeling Source: ORBilu Repository URL: [Link]
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- 8. orbilu.uni.lu [orbilu.uni.lu]
In Vitro Metabolic Pathway Tracing and Flux Analysis Using Ethyl-1-d1 Alcohol
Document Type: Application Note & Technical Protocol Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Executive Summary & Mechanistic Rationale
Tracing metabolic flux using stable isotopes is a cornerstone of modern biochemical analysis. Ethyl-1-d1 alcohol (CH₃CHDOH) serves as a high-precision mechanistic probe for dissecting the complex network of alcohol metabolism in vitro. Unlike fully deuterated isotopologues (e.g., ethanol-d6) which introduce confounding secondary isotope effects, ethyl-1-d1 specifically targets the C1 carbon—the exact site of enzymatic hydride transfer.
The analytical power of ethyl-1-d1 relies on the Kinetic Isotope Effect (KIE) . The zero-point energy of a C–D bond is lower than that of a C–H bond, meaning more activation energy is required to break it[1]. When ethyl-1-d1 is oxidized to acetaldehyde, the cleavage of the C1 bond is the rate-limiting step for Alcohol Dehydrogenase (ADH). This results in a massive primary KIE (D(V/K) ≈ 3.0)[2]. Conversely, the Microsomal Ethanol Oxidizing System (MEOS/CYP2E1) operates via a different oxygenation mechanism where C–H cleavage is not strictly rate-limiting, yielding a negligible KIE (~1.1)[3].
By leveraging this differential KIE and tracking the deuterium label via mass spectrometry, researchers can mathematically uncouple pathway fluxes, trace deuterated reducing equivalents (NADD) into lipid synthesis, and track the carbon skeleton into the acetyl-CoA pool for epigenetic modifications like histone acetylation[4].
Quantitative Benchmarks: Isotope Effects in Metabolic Routing
To accurately interpret metabolic flux, it is critical to benchmark the expected isotopic shifts. The table below summarizes the validated primary isotope effects for the three main ethanol-metabolizing pathways.
| Enzyme System | Apparent D(V/K) Isotope Effect | Primary Cofactor | Metabolic Role & KIE Causality |
| Alcohol Dehydrogenase (ADH) | 3.00 – 3.22 | NAD⁺ | Primary cytosolic oxidation. High KIE due to direct C–D bond cleavage during stereospecific hydride transfer[2][3]. |
| MEOS (CYP2E1) | 1.08 – 1.13 | NADPH, O₂ | Microsomal oxidation. Low KIE indicates C–D cleavage is not the primary rate-limiting step in this radical-mediated pathway[3]. |
| Catalase | ~1.83 | H₂O₂ | Peroxisomal oxidation. Intermediate KIE reflects a distinct hydrogen abstraction mechanism[3]. |
Pathway and Workflow Visualizations
Fig 1: Enzymatic routing of Ethyl-1-d1, highlighting ADH stereospecificity and downstream flux.
Fig 2: Self-validating in vitro workflow for isotopic tracing and KIE determination.
Self-Validating In Vitro Tracing Protocol
Design Philosophy: This protocol is designed as a self-validating system. By running parallel incubations of unlabeled ethanol and ethyl-1-d1 across a concentration gradient, the calculated KIE acts as an internal quality control. If the KIE at low concentrations (5 mM) aligns with ~3.0, ADH isolation is successful. A shift toward ~1.1 at high concentrations (50 mM) validates the functional recruitment of MEOS[3].
Phase 1: Matrix Preparation & Equilibration
-
Prepare the Biological Matrix: Thaw human liver microsomes (HLMs) or culture HepG2 cells to 80% confluency. For HLMs, suspend at a protein concentration of 1.0 mg/mL in 100 mM potassium phosphate buffer.
-
Buffer Causality: Strictly adjust the buffer to pH 7.4. Why? The ionization state of the catalytic zinc-bound water molecule in ADH is highly pH-dependent. Deviations will artificially alter the hydride transfer rate and skew the baseline KIE[2].
Phase 2: Isotopic Initiation
-
Establish Parallel Cohorts: Create two experimental arms: Cohort A (Unlabeled Ethanol) and Cohort B (Ethyl-1-d1).
-
Concentration Gradient: Spike substrates to achieve final concentrations of 5 mM (ADH-dominant) and 50 mM (MEOS-recruited).
-
Cofactor Addition: For microsomal assays, initiate the reaction by adding an NADPH-regenerating system (for CYP2E1) and 2 mM NAD⁺ (for residual ADH/ALDH). Incubate in a shaking water bath at 37°C.
Phase 3: Kinetic Quenching (The Causality of Arrest)
-
Time-Course Sampling: Extract 100 µL aliquots at precise intervals (0, 5, 15, 30, and 60 minutes).
-
Rapid Quenching: Immediately inject the aliquot into 300 µL of ice-cold acetonitrile containing an internal standard (e.g., Acetaldehyde-d4).
-
Quenching Causality: Rapid organic precipitation halts enzymatic activity instantly. More importantly, it prevents non-enzymatic deuterium-proton exchange between the newly formed metabolites and the aqueous solvent, preserving the isotopic integrity of the tracer[1].
Phase 4: Extraction & LC-MS/MS Acquisition
-
Centrifugation: Spin the quenched samples at 14,000 × g for 10 minutes at 4°C to pellet precipitated proteins.
-
Derivatization (Optional but Recommended): Acetaldehyde is highly volatile. Derivatize the supernatant with 2,4-dinitrophenylhydrazine (DNPH) to stabilize the aldehyde for LC-MS/MS analysis.
-
MRM Transition Monitoring: Analyze via a triple quadrupole mass spectrometer. Monitor the specific mass shifts:
-
Unlabeled Acetaldehyde-DNPH derivative.
-
Acetaldehyde-d1-DNPH derivative (+1 Da shift).
-
Downstream Acetyl-CoA (+1 Da or +2 Da depending on downstream recombination) to track epigenetic precursor pools[4].
-
Data Interpretation & Causality
When analyzing your LC-MS/MS data, the primary metric is the rate of product formation ( V ). Calculate the isotopic ratio D(V/K)=Vunlabeled/Vethyl−1−d1 .
-
If D(V/K)≈3.0 : The flux is almost entirely driven by ADH. The C1-deuterium is actively being transferred to the NAD⁺ pool, generating NADD. This NADD can subsequently be traced into lipid fractions (lipogenesis) as a reducing equivalent.
-
If D(V/K)≈1.1 : The flux has shifted to CYP2E1. In drug development, this is a critical indicator of metabolic switching, often seen in chronic alcohol exposure models where MEOS is induced.
-
Downstream Epigenetic Tracing: If tracing the carbon skeleton, the retention of the deuterium label in the acetate pool proves direct metabolic routing from the provided ethyl-1-d1 into the acetyl-CoA synthetase pathway, directly linking alcohol metabolism to site-specific histone acetylation (e.g., H3K9ac)[4].
References
-
Primary deuterium and tritium isotope effects upon V/K in the liver alcohol dehydrogenase reaction with ethanol. Biochemistry (1981). Damgaard SE. URL: [Link]
-
Ethanol-metabolizing pathways in deermice. Estimation of flux calculated from isotope effects. Journal of Biological Chemistry (1987). Alderman J, et al. URL:[Link]
-
In vivo metabolic tracing demonstrates the site-specific contribution of hepatic ethanol metabolism to histone acetylation. Alcoholism: Clinical and Experimental Research (2019). URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Primary deuterium and tritium isotope effects upon V/K in the liver alcohol dehydrogenase reaction with ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ethanol-metabolizing pathways in deermice. Estimation of flux calculated from isotope effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo metabolic tracing demonstrates the site-specific contribution of hepatic ethanol metabolism to histone acetylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Preparation and Utilization of Deuterated Derivatives from Ethyl-1-d1 Alcohol
Prepared for: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Mechanistic Probes, Stereospecific Synthesis, and Metabolic Tracing
Executive Summary & Mechanistic Rationale
Ethyl-1-d1 alcohol (CH₃CHDOH) is a premier isotopic building block used extensively in mechanistic organic chemistry and pharmaceutical development. The strategic placement of a single deuterium atom at the α -carbon creates a chiral center (if enantiomerically pure) and provides a unique handle for probing reaction mechanisms via the α -secondary Kinetic Isotope Effect (KIE)[1].
Because the hydroxyl group is a notoriously poor leaving group, ethyl-1-d1 alcohol must be converted into reactive electrophilic derivatives—such as halides or sulfonate esters—before it can be utilized in downstream alkylations. The choice of derivatization dictates the stereochemical outcome and the reactivity profile of the resulting molecule:
-
Iodination produces a highly reactive electrophile ideal for general SN2 alkylations and metabolic tracing, though it can be susceptible to partial racemization depending on the reaction conditions[2].
-
Mesylation (methanesulfonate ester formation) proceeds with strict retention of configuration at the C1 stereocenter, making it the derivative of choice when utilizing enzymatically derived, stereopure (R)- or (S)-ethanol-1-d1 for stereospecific probes[3][4].
Workflow for the derivatization of Ethanol-1-d1 into key synthetic intermediates.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems. Each protocol includes built-in visual cues and analytical checkpoints to confirm reaction progress and product purity without requiring immediate complex instrumentation.
Protocol A: Synthesis of Iodoethane-1-d1 via Phosphorus Triiodide
Causality: Reacting ethanol-1-d1 with elemental iodine and red phosphorus generates phosphorus triiodide ( PI3 ) in situ. This method is chosen over hydroiodic acid (HI) because it minimizes acidic side reactions (e.g., ether formation) and drives the conversion of the alcohol to the iodide efficiently[2].
Step-by-Step Methodology:
-
Reaction Setup: In a thoroughly dried 250 mL round-bottom flask, combine 2.5 g of red phosphorus and 25 mL of Ethanol-1-d1. Equip the flask with a reflux condenser. Rationale: Anhydrous conditions prevent the hydrolysis of the in situ generated PI3 .
-
Controlled Addition: Slowly add 25 g of powdered iodine in small portions (3-4 g at a time) through the condenser.
-
Self-Validation Checkpoint: The reaction is highly exothermic. A localized boiling effect confirms the generation and immediate reaction of PI3 . Control the temperature using an ice bath if the reflux becomes too vigorous.
-
-
Reflux: Once addition is complete, allow the mixture to stand for 10 minutes, then heat on a water bath under gentle reflux for 1 hour to drive the reaction to completion[1].
-
Distillation & Work-up: Distill the crude iodoethane-1-d1 directly from the reaction mixture. Transfer the distillate to a separatory funnel.
-
Purification (Self-Validating): Wash the organic layer with an equal volume of 5% NaOH solution.
-
Self-Validation Checkpoint: The crude mixture will likely have a brown tint due to unreacted I2 . The NaOH wash neutralizes this, and the disappearance of the brown color (yielding a clear/pale liquid) visually confirms the removal of elemental iodine[2].
-
-
Final Isolation: Wash with water, separate the heavier organic layer, dry over anhydrous CaCl2 , and perform a final fractional distillation. Collect the fraction boiling strictly between 69-73 °C to ensure high purity[2].
Protocol B: Stereospecific Synthesis of (R)- or (S)-Ethyl-1-d1 Methanesulfonate
Causality: When preserving the stereochemistry of enzymatically synthesized (R)- or (S)-ethanol-1-d1[4] is paramount, mesylation is required. Methanesulfonyl chloride (MsCl) attacks the oxygen atom of the alcohol, leaving the chiral C-O bond unbroken. This guarantees 100% retention of configuration at the C1 position[3].
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 eq of stereopure (R)-ethanol-1-d1 in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Add 1.5 eq of triethylamine ( Et3N ).
-
Causality: Et3N acts as an acid scavenger, neutralizing the HCl byproduct to prevent acid-catalyzed racemization or degradation.
-
-
Activation: Cool the mixture to -30 °C to 0 °C using a dry ice/acetone or ice/salt bath. Dropwise, add 1.2 eq of methanesulfonyl chloride (MsCl).
-
Self-Validation Checkpoint: The formation of a dense white precipitate (triethylamine hydrochloride) serves as an immediate visual confirmation that the esterification is proceeding.
-
-
Completion: Stir for 1-2 hours while allowing the reaction to slowly warm to 0 °C.
-
Work-up: Quench the reaction with ice-cold saturated NaHCO3 solution. Extract with DCM, wash with brine, and dry over Na2SO4 .
-
Validation: Concentrate under reduced pressure. The product is typically pure enough for immediate use. Validate via 1H NMR: the disappearance of the broad -OH peak and the appearance of a sharp singlet at ~3.0 ppm (mesyl CH3 ) confirms successful derivatization.
Stereospecific SN2 pathway showing configuration inversion at the C1-deuterated center.
Quantitative Data: Derivative Comparison
Selecting the correct derivative is crucial for downstream applications. The table below synthesizes the quantitative and qualitative differences between the two primary ethyl-1-d1 electrophiles.
| Parameter | Iodoethane-1-d1 | Ethyl-1-d1 Methanesulfonate |
| Reagents | Red Phosphorus, I2 | MsCl, Et3N , DCM |
| Leaving Group | Iodide ( I− ) - Excellent | Mesylate ( −OMs ) - Very Good |
| C1 Stereochemistry | Inversion / Partial Racemization | Complete Retention |
| Typical Yield | 70 - 85% | 85 - 95% |
| Storage Stability | Light-sensitive (requires Cu stabilizer) | Stable at -20 °C (moisture sensitive) |
| Primary Application | General alkylations, KIE mechanistic studies | Stereospecific SN2 probes, Chiral drugs |
Applications in Drug Development & Mechanistic Studies
Elucidating Reaction Mechanisms via KIE
Iodoethane-1-d1 is a powerful mechanistic probe for differentiating between SN1 and SN2 pathways. By comparing the reaction rate of standard iodoethane ( kH ) against iodoethane-1-d1 ( kD ), researchers calculate the α -secondary kinetic isotope effect.
-
In an SN2 reaction , the α -carbon remains sp3 hybridized in the transition state. The steric crowding slightly restricts the out-of-plane bending of the C-H/C-D bonds, typically resulting in an inverse or negligible KIE ( kH/kD≈0.95−1.05 )[1].
-
In an SN1 reaction , the transition state shifts toward sp2 hybridization (carbocation character), relieving steric strain. This results in a normal secondary KIE ( kH/kD>1.1 )[1].
Enhancing Pharmacokinetic Profiles
In drug development, the ethyl moiety is a common structural motif but is often a site of metabolic liability (e.g., rapid oxidation by Cytochrome P450 enzymes). By utilizing ethyl-1-d1 derivatives to install a −CHDCH3 group onto a pharmacophore, developers can leverage the primary kinetic isotope effect to slow down α -carbon oxidation. This targeted deuteration can enhance the drug's half-life, improve its ADME (Absorption, Distribution, Metabolism, and Excretion) profile, and reduce the formation of toxic metabolites without drastically altering the molecule's steric bulk or target-binding affinity.
References
-
UC San Francisco Electronic Theses and Dissertations eScholarship (University of California) URL:[Link]
-
Enzymatic Synthesis of the Enantiomorphis of Ethanol-1-d1,2 Journal of the American Chemical Society (JACS) URL:[Link]
Sources
investigating alcohol dehydrogenase mechanisms with ethanol-1-d1
The use of specifically labeled substrates like ethanol-1-d1 is a cornerstone of modern enzymology. The protocol described here provides a robust and validated method for determining the kinetic isotope effect for the alcohol dehydrogenase reaction. By quantifying the impact of deuterium substitution on catalytic efficiency, researchers can gain unambiguous insight into the rate-limiting steps of the enzyme's mechanism. This fundamental knowledge is critical for the rational design of novel enzyme inhibitors, the engineering of biocatalysts for industrial applications, and a deeper understanding of the genetic variants of ADH that impact human health and disease. [16][17]
References
-
Kinetics of Alcohol Dehydrogenase. (n.d.). University of Massachusetts Boston. Retrieved from [Link]
-
Lesson II Alcohol Dehydrogenase Assay. (n.d.). University of California, Berkeley. Retrieved from [Link]
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NAD+/NADH Assay Kit (Colorimetric). (n.d.). Cell Biolabs, Inc. Retrieved from [Link]
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NAD/NADH Assay (NAD). (n.d.). ScienCell Research Laboratories. Retrieved from [Link]
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Alcohol Dehydrogenase Assay Protocol. (n.d.). Scribd. Retrieved from [Link]
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A novel spectrophotometric method for the enzymatic determination of NAD+ and NADH. (n.d.). DeepDyve. Retrieved from [Link]
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Alcohol Dehydrogenase: Mechanism & Pathway. (n.d.). Study.com. Retrieved from [Link]
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Crabb, D. W., Matsumoto, M., Chang, D., & You, M. (2004). Overview of the role of alcohol dehydrogenase and aldehyde dehydrogenase and their variants in the genesis of alcohol-related pathology. Proceedings of the Nutrition Society, 63(1), 49-63. Retrieved from [Link]
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Alcohol Dehydrogenase – Alcohol Metabolism. (n.d.). Hamilton College. Retrieved from [Link]
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Mowbray, S. L., & Anderson, W. F. (2016). The Alcohol Dehydrogenase Kinetics Laboratory: Enhanced Data Analysis and Student-Designed Mini-Projects. Journal of Chemical Education, 93(4), 743-747. Retrieved from [Link]
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The Alcohol Dehydrogenase Kinetics Laboratory: Enhanced Data Analysis and Student-Designed Mini-Projects. (2016). ACS Publications. Retrieved from [Link]
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Alcohol dehydrogenase (class I). (n.d.). M-CSA Mechanism and Catalytic Site Atlas. Retrieved from [Link]
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Damgaard, S. E. (1982). Primary deuterium and tritium isotope effects upon V/K in the liver alcohol dehydrogenase reaction with ethanol. Biochemistry, 21(25), 6352-6357. Retrieved from [Link]
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Edenberg, H. J., & McClintick, J. N. (2018). Alcohol dehydrogenases, aldehyde dehydrogenases and alcohol use disorders: a critical review. Alcoholism, clinical and experimental research, 42(12), 2281-2297. Retrieved from [Link]
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Alcohol dehydrogenase. (n.d.). Wikipedia. Retrieved from [Link]
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Edenberg, H. J., & McClintick, J. N. (2018). Alcohol Dehydrogenases, Aldehyde Dehydrogenases, and Alcohol Use Disorders: A Critical Review. Alcoholism: Clinical and Experimental Research, 42(12), 2281-2297. Retrieved from [Link]
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Goodsell, D. S. (2001). Molecule of the Month: Alcohol Dehydrogenase. RCSB PDB-101. Retrieved from [Link]
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Grizwold, J. (2021). Drinking science: Deuterated ethanol and biochemical booze mimics. Chemical & Engineering News. Retrieved from [Link]
-
Kinetic isotope effects on kinetic parameters. (n.d.). ResearchGate. Retrieved from [Link]
-
Roston, D., & Kohen, A. (2010). Elusive transition state of alcohol dehydrogenase unveiled. Proceedings of the National Academy of Sciences, 107(24), 10858-10863. Retrieved from [Link]
-
Structural and mechanistic insights into activators of alcohol dehydrogenase. (2025). PubMed. Retrieved from [Link]
-
Cook, P. F., & Cleland, W. W. (1981). PH Variation of Isotope Effects in Enzyme-Catalyzed Reactions. 2. Isotope-Dependent Step Not pH Dependent. Kinetic Mechanism of Alcohol Dehydrogenase. Biochemistry, 20(7), 1805-1816. Retrieved from [Link]
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Applications of Deuterium-Labelled Compounds in Total Synthesis and Drug Development. (2018). University of Pennsylvania. Retrieved from [Link]
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Technical Support Center: Troubleshooting Unwanted H/D Scrambling in Ethyl-1-d1 Alcohol
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience unexplained loss of isotopic fidelity when working with deuterium-labeled primary alcohols.
When utilizing ethyl-1-d1 alcohol ( CH3CHDOH ) in synthetic workflows or drug development, the primary concern is rarely the rapid, reversible exchange of the hydroxyl proton (-OH). Instead, the critical failure point is the insidious scrambling of the α -carbon deuteron (the C1 position). This guide provides a mechanistic breakdown of this phenomenon and actionable, self-validating protocols to preserve your isotopic labels.
PART 1: The Causality of α -Carbon Scrambling
Under standard conditions, the C-D bond at the α -carbon of an alcohol is highly inert (pKa > 40). So why does it exchange? The root cause is almost always transient oxidation via a "borrowing hydrogen" (or transfer hydrogenation) mechanism.
Transition metals (such as Ru, Ir, Pd, and Raney Nickel) and certain enzymes (like alcohol dehydrogenases) catalyze the temporary oxidation of the primary alcohol to an aldehyde. Once ethyl-1-d1 alcohol is oxidized to acetaldehyde-1-d1 ( CH3CDO ), the molecule becomes highly susceptible to keto-enol tautomerization. In the presence of protic solvents (e.g., water, methanol) or trace moisture, this tautomerization rapidly washes out the deuterium label, replacing it with protium[1]. Subsequent reduction by the metal hydride yields unlabeled ethanol.
This mechanism was first leveraged for the intentional labeling of alcohols by Regen in 1974 using a Ruthenium catalyst[2]. However, in modern cross-coupling or hydrogenation reactions, this same pathway is the primary enemy of isotopic retention. Furthermore, recent studies demonstrate that metal-H/D+ exchange in protic media dictates the final labeling outcome during transfer hydrogenation[3].
Mechanism of metal-catalyzed H/D scrambling via borrowing hydrogen.
PART 2: Frequently Asked Questions (Troubleshooting)
Q1: I am running a palladium-catalyzed cross-coupling in an ethanol/water mixture, and my ethyl-1-d1 alcohol is losing its label. How can I prevent this? A1: Palladium initiates the borrowing hydrogen cascade. To prevent this, you must suppress the transient oxidation step or eliminate the protic source. Switch to an anhydrous, aprotic solvent system (e.g., THF, toluene, or DMF). If a protic solvent is absolutely required for catalyst solubility, you must use a deuterated solvent ( D2O or CH3OD ) to ensure the thermodynamic equilibrium heavily favors D-retention[3].
Q2: Does pH affect the stability of the α -deuterium in the absence of transition metals? A2: Yes, but only if trace oxidation occurs. While the C1 proton of an alcohol is stable, if the alcohol is oxidized to an aldehyde by ambient air or impurities, the resulting α -protons of the aldehyde have a pKa of ~17. Even mild acid or base will rapidly catalyze enolization of the aldehyde, scrambling the label[1]. Always store ethyl-1-d1 alcohol under an inert atmosphere (Argon/Nitrogen) to prevent trace auto-oxidation.
Q3: Why is it so critical to maintain the C1-deuterium label in drug development? A3: Deuteration of organic compounds is frequently used to increase the metabolic half-life of drugs by exploiting the primary Kinetic Isotope Effect (KIE)[4]. Cytochrome P450 enzymes in the liver oxidize alcohols to aldehydes. Because the C-D bond is stronger than the C-H bond, CH3CHDOH is metabolized significantly slower than CH3CH2OH . Losing this label during synthesis completely negates the pharmacokinetic benefits.
PART 3: Quantitative Data on Scrambling Rates
The following table summarizes the effect of various reaction conditions on the retention of the C1-deuterium label. Notice that the combination of a transition metal and a protic solvent is highly destructive to isotopic purity.
| Catalyst System | Solvent Environment | Temp (°C) | Time (h) | C1-D Retention (%) | Primary Mechanism of Isotopic Loss |
| RuCl2(PPh3)3 | H2O (Protic) | 200 | 1 | < 5% | Rapid borrowing hydrogen & enolization |
| RuCl2(PPh3)3 | D2O (Protic) | 200 | 1 | > 95% | D-pool overwhelms exchange equilibrium |
| Pd/C (10 mol%) | EtOH / H2O | 60 | 12 | ~ 40% | Moderate transfer hydrogenation |
| None | H2O (pH 7) | 100 | 24 | > 99% | C-H bond inert; no oxidation to aldehyde |
| None | H2O (pH 14) | 100 | 24 | > 99% | C-H bond inert without prior oxidation |
PART 4: Self-Validating Experimental Protocols
To ensure trustworthiness, every protocol must act as a self-validating system. The methodologies below include built-in analytical checkpoints to verify that scrambling has been successfully mitigated.
Protocol 1: Catalyst Quenching and Workup to Preserve Isotopic Fidelity
Scrambling frequently occurs during the aqueous workup phase when an active metal catalyst comes into contact with water (a massive protic pool). You must deactivate the catalyst before adding water.
-
Pre-Quench Aliquot (Validation Check 1): Withdraw a 50 μL aliquot of the reaction mixture under inert atmosphere. Dilute in anhydrous CDCl3 and run a rapid 1H NMR to establish the baseline D-retention before workup.
-
Thermal Arrest: Cool the reaction vessel rapidly to 0 °C using an ice-water bath. Causality: Cooling kinetically freezes the borrowing hydrogen cycle before the protic quench can induce enolization.
-
Chemical Scavenging: Add a metal scavenger (e.g., 3-mercaptopropyl-functionalized silica gel or triphenylphosphine) directly to the cold organic mixture. Stir for 15 minutes at 0 °C.
-
Aqueous Quench: Only after the catalyst is bound/deactivated, add cold (0 °C) deionized water or a mild buffer to quench the reaction.
-
Extraction: Extract immediately with a cold organic solvent (e.g., diethyl ether or dichloromethane). Dry over anhydrous Na2SO4 and concentrate under reduced pressure at ambient temperature.
Protocol 2: Absolute NMR Quantification of C1-D Retention
Relative integration can be misleading if both H and D are lost to side reactions. This protocol uses an internal standard for absolute quantification.
-
Sample Preparation: Weigh exactly 10.0 mg of your isolated ethyl-1-d1 alcohol product.
-
Internal Standard Addition: Add exactly 5.0 mg of an inert, non-exchangeable standard (e.g., 1,3,5-trimethoxybenzene) to the vial.
-
Solvent Selection: Dissolve the mixture in 0.6 mL of anhydrous DMSO−d6 . Causality: DMSO−d6 shifts the -OH proton away from the α -carbon signals and prevents any latent protic exchange during analysis.
-
NMR Acquisition: Acquire a quantitative 1H NMR spectrum with a relaxation delay ( D1 ) of at least 10 seconds to ensure complete relaxation of all spins.
-
Validation Check 2: Integrate the internal standard peaks. Calculate the absolute molar amount of the CH3 group (which should remain fully intact as a doublet/multiplet) versus the CHD group (at ~3.5 ppm). A 1:3 ratio of C1-proton to C2-protons indicates 100% loss of deuterium. A 0:3 ratio indicates 100% retention.
Step-by-step workflow to minimize alpha-proton exchange in labeled alcohols.
Sources
Technical Support Center: Troubleshooting Moisture Contamination in Anhydrous Ethyl-1-d1 Alcohol
Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals working with isotopic labeling, quantitative NMR, and kinetic isotope effect studies.
Ethyl-1-d1 alcohol (CH3CHDOH, CAS 1624-36-8) is a critical monodeuterated solvent and synthetic building block[][2]. Maintaining strictly anhydrous conditions is paramount. Moisture (H₂O) contamination not only introduces unwanted protic exchange pathways but also poisons moisture-sensitive organometallic reagents (e.g., Grignard reagents) often used in conjunction with this labeled compound.
Quantitative Diagnostics: Data Presentation
Before troubleshooting, it is critical to understand the analytical limits of your detection methods and the physical properties of your purification tools.
Table 1: Moisture Detection Limits & Applicability
| Diagnostic Method | Detection Limit | Sample Volume Required | Primary Utility |
|---|---|---|---|
| 1H-NMR (in CDCl₃) | ~500 ppm | 0.5 mL | Rapid qualitative check; identifies structural integrity and rapid proton exchange. |
| Volumetric KF Titration | 100 ppm - 100% | 5 - 20 mL | Bulk moisture determination; generally unsuitable for expensive isotopic solvents. |
| Coulometric KF Titration | 10 ppm - 1% | 0.5 - 1 mL | Gold standard for trace moisture quantification in high-value isotopic materials. |
Table 2: Kinetic Diameters vs. Sieve Selection
| Molecule | Kinetic Diameter (Å) | 3A Sieve Pore Size (Å) | Adsorption Status |
|---|---|---|---|
| Water (H₂O) | 2.8 Å | 3.0 Å | Adsorbed (Trapped) |
| Ethyl-1-d1 Alcohol | 4.4 Å | 3.0 Å | Excluded |
Core Troubleshooting FAQs
Q1: Why has the hydroxyl proton chemical shift in my 1H-NMR spectrum moved, and why is there an unexpected peak at ~1.56 ppm? A: This is a classic hallmark of moisture contamination. In a strictly anhydrous CDCl₃ environment, isolated trace water typically appears as a sharp singlet at ~1.56 ppm[3]. However, as moisture levels increase, rapid intermolecular proton exchange occurs between the contaminating water protons and the hydroxyl proton of the ethyl-1-d1 alcohol. This dynamic hydrogen-bonding environment averages the NMR signals, causing the -OH peak to broaden significantly and shift downfield[4][5].
Q2: Can I use standard 4A molecular sieves to dry my ethyl-1-d1 alcohol? A: Absolutely not. The kinetic diameter of ethanol is approximately 4.4 Å. While 4A sieves (4.0 Å pores) are common in many laboratories, they will partially co-adsorb the ethanol molecules alongside the water. This leads to exothermic degradation, reduced drying capacity, and a significant loss of your expensive isotopic material. You must use 3A molecular sieves (3.0 Å pores), which perfectly exclude the larger ethyl-1-d1 alcohol molecules while efficiently trapping the smaller 2.8 Å water molecules[6][7].
Q3: Which Karl Fischer (KF) titration method should I use to validate dryness? A: For high-value isotopic solvents like ethyl-1-d1 alcohol, Coulometric Karl Fischer Titration is the mandatory choice. Unlike volumetric titration, which physically adds an iodine-containing titrant via a burette and requires large sample volumes (5-20 mL)[8][9], coulometric KF generates iodine in situ via anodic oxidation[9][10]. This allows for the precise measurement of trace water (<1%) using less than 1 mL of your precious sample, minimizing waste[10][11].
Self-Validating Experimental Protocols
A robust experiment must be self-validating. Do not assume your solvent is dry simply because it was stored over a desiccant; you must prove it.
Protocol A: Activation and Application of 3A Molecular Sieves
Causality: Commercially purchased sieves contain atmospheric moisture. They must be thermally activated to empty the aluminosilicate pores before they can act as a size-exclusion desiccant[7].
-
Preparation: Place 3A molecular sieves (pellets or beads) into a high-temperature vacuum oven or a specialized Schlenk flask.
-
Thermal Activation: Heat the sieves to 200–230°C under dynamic vacuum (< 1 Torr) for a minimum of 12 hours[6].
-
Inert Cooling: Allow the sieves to cool to room temperature strictly under an inert argon atmosphere to prevent atmospheric readsorption.
-
Application: Add the activated sieves to the ethyl-1-d1 alcohol at a ratio of 10–20% w/v. Seal the flask with a septum and store under argon for 24–48 hours before use.
Protocol B: Coulometric Karl Fischer Validation
Causality: To ensure Protocol A was successful, the system must be validated. A moisture content of <50 ppm confirms the solvent is ready for sensitive organometallic synthesis.
-
System Prep: Fill the coulometric KF titration cell with a specialized anhydrous methanol-based KF solvent[10][12].
-
Background Titration: Start the coulometer to titrate the background solvent to complete dryness. Wait for a stable drift of < 10 µ g/min [10][11].
-
Sampling: Using a pre-dried, gas-tight syringe, extract 0.5 mL of the sieve-dried ethyl-1-d1 alcohol.
-
Injection & Measurement: Inject the sample through the septum into the titration cell. Use the back-weighing technique (weighing the syringe before and after injection) for exact mass determination[10][11].
-
Validation: Record the moisture content. If the reading is >50 ppm, the solvent is still wet; repeat Protocol A with freshly activated sieves.
Visual Workflows
Iterative troubleshooting and self-validation workflow for moisture in ethyl-1-d1 alcohol.
Size-exclusion mechanism of 3A molecular sieves selectively trapping 2.8 Å water molecules.
References
-
Title: Volumetric two-component ethanol based Karl Fischer Titration, Source: Hach, URL: [Link]
-
Title: Water Determination in Ethanol by Karl Fischer Titration, Source: Natsep, URL: [Link]
-
Title: Molecular Sieve 3A EDG, Source: Molecular-Sieve, URL: [Link]
-
Title: Water in Ethanol and Hydrocarbon Blends by Karl Fischer Titration (ASTM D7923), Source: Antpedia, URL: [Link]
-
Title: What Is Karl Fischer Titration?, Source: Mettler Toledo, URL: [Link]
-
Title: Ethyl-1-D1 alcohol | C2H6O | CID 12201687, Source: PubChem - NIH, URL: [Link]
-
Title: Peak Position of Ethanol In CDCl3, Source: Reddit (r/chemistry), URL: [Link]
-
Title: NMR water peak at 4.79 ppm in chloroform?, Source: Chemistry Stack Exchange, URL: [Link]
-
Title: NMR-the basic principles and its use in studies of water/ethanol/mixture, Source: Diva-Portal, URL: [Link]
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- 2. Ethyl-1-D1 alcohol | C2H6O | CID 12201687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. reddit.com [reddit.com]
- 5. diva-portal.org [diva-portal.org]
- 6. molecular-sieve.cc [molecular-sieve.cc]
- 7. echemi.com [echemi.com]
- 8. cdn.hach.com [cdn.hach.com]
- 9. img.antpedia.com [img.antpedia.com]
- 10. Determination of Water Content in Ethanol Using Karl Fischer Titration [sigmaaldrich.com]
- 11. natsep.co.za [natsep.co.za]
- 12. mt.com [mt.com]
Technical Support Center: Maximizing Storage Stability and Shelf Life of Ethanol-1-d1
Welcome to the Technical Support Center for Ethanol-1-d1 (CH₃CHDOH) . As a specifically deuterated alcohol critical for isotopic labeling, mechanistic studies, and quantitative NMR, maintaining its chemical and isotopic purity is paramount. This guide provides drug development professionals and researchers with field-proven insights, troubleshooting workflows, and self-validating protocols to prevent degradation, isotopic dilution, and volatility losses.
Core Principles of Ethanol-1-d1 Degradation
The stability of ethanol-1-d1 is governed by its intrinsic molecular properties and its susceptibility to environmental factors. Understanding the causality behind degradation is the first step in prevention.
-
Photo-Oxidation: Exposure to UV light and atmospheric oxygen catalyzes a radical-mediated oxidation pathway. Ethanol-1-d1 can oxidize into acetaldehyde (or acetaldehyde-d1) and subsequently into acetic acid[1]. This not only introduces chemical impurities but can also lead to the loss of the deuterium label at the C1 position.
-
Hygroscopicity: Like its non-deuterated counterpart, ethanol-1-d1 is highly hygroscopic. While moisture absorption does not directly cleave the C-D bond, it introduces massive H₂O/HOD interference in NMR spectra and facilitates unwanted O-H/O-D exchange if the solvent is used in protic environments[2].
-
Volatility & Container Leaching: Ethanol-1-d1 has a low boiling point (~78°C). Improper sealing leads to evaporative losses and concentration changes. Furthermore, storing the solvent in low-quality glass can lead to alkali leaching, which acts as a catalyst for degradation over extended periods[3].
Mechanisms of Ethanol-1-d1 degradation via oxidation and moisture absorption.
Troubleshooting Guide & FAQs
Q1: I am observing an unexpected aldehyde peak in my ¹H NMR spectrum. What caused this, and how do I prevent it? A: This is a classic sign of photo-oxidation. When ethanol-1-d1 is exposed to light and oxygen, it oxidizes to form acetaldehyde[4]. To prevent this, always store the solvent in amber glass vials to block UV light initiation, and purge the headspace with an inert gas (preferably Argon) before sealing[3]. Argon is heavier than nitrogen and provides a superior protective blanket over the liquid, displacing reactive oxygen.
Q2: My quantitative NMR results are inconsistent, and there is a massive broad peak around 1.5 ppm (in CDCl₃) or 4.8 ppm (in D₂O). How do I fix this? A: The broad peak indicates severe water contamination due to the hygroscopic nature of deuterated solvents[2]. Moisture absorption dilutes the solvent and ruins quantitative accuracy. To fix this, you must dry all glassware at 150°C for at least 24 hours prior to use and perform all transfers in a glove box or under a dry nitrogen/argon blanket[2].
Q3: What is the optimal long-term storage environment for Ethanol-1-d1? A: For maximum shelf life, ethanol-1-d1 should be stored at 2–8°C (refrigerated) in an upright position[3]. Ensure it is kept in an amber glass container with a PTFE-lined cap. PTFE is chemically inert and prevents the leaching of plasticizers that commonly occurs with standard rubber septa. Crucial: Always allow the container to warm to room temperature before opening to prevent atmospheric condensation from introducing moisture into the cold solvent[3].
Q4: Can I use molecular sieves to dry Ethanol-1-d1 if it has absorbed water? A: Yes, 3Å molecular sieves are highly effective. The 3-angstrom pore size is large enough to trap water molecules (approx. 2.8Å) but strictly excludes ethanol molecules (approx. 4.4Å). Ensure the sieves are activated at 300°C under a vacuum before use to ensure they do not introduce their own trapped moisture.
Experimental Protocols
Protocol A: Anhydrous Transfer and Long-Term Storage
This protocol is a self-validating system designed to prevent moisture ingress and oxidative degradation during routine handling.
Step-by-Step Methodology:
-
Preparation: Dry all syringes, needles, and amber glass storage vials at 150°C for 24 hours. Allow them to cool in a desiccator under an inert argon atmosphere[2].
-
Equilibration: Remove the ethanol-1-d1 ampoule/bottle from the refrigerator and allow it to sit for 30 minutes to reach ambient room temperature. (Causality: Opening a cold bottle immediately causes atmospheric water vapor to condense inside the solvent).
-
Purging: Insert a needle connected to a dry Argon line into the receiving amber vial to purge the ambient air.
-
Transfer: Using a gas-tight syringe pre-flushed with Argon, extract the required volume of ethanol-1-d1. Inject it slowly into the purged amber vial.
-
Sealing: Cap the vial immediately with a PTFE-lined screw cap. Wrap the seal tightly with Parafilm to prevent micro-evaporation.
-
Validation Step: To validate the integrity of your transfer, take a 10 µL aliquot and run a baseline ¹H NMR in a dried NMR tube. A successful transfer is confirmed by the absence of a broad water peak and the lack of aldehyde proton signals (~9.7 ppm), proving the isotopic and chemical integrity remains intact.
Step-by-step workflow for the handling and long-term storage of Ethanol-1-d1.
Quantitative Data Summary: Degradation & Prevention
The following table summarizes the quantitative parameters and causality behind ethanol-1-d1 storage stability.
| Degradation Factor | Chemical Consequence | NMR Indicator | Optimal Prevention Strategy |
| UV Light / Oxygen | Radical oxidation to acetaldehyde and acetic acid[1]. | New peaks at ~9.7 ppm (aldehyde) and ~2.1 ppm (acetate). | Store in Amber Glass ; Purge headspace with Argon . |
| Atmospheric Moisture | Hygroscopic absorption; H-bonding interference[2]. | Broad, intense peak at ~1.5 ppm (in CDCl₃) or ~4.8 ppm (in D₂O). | Dry glassware at 150°C for 24h ; Store over activated 3Å molecular sieves . |
| Temperature / Volatility | Evaporative loss; Concentration shifts. | Decreased signal-to-noise ratio in quantitative NMR. | Store at 2–8°C ; Seal with PTFE-lined caps and Parafilm[3]. |
| Container Leaching | Alkali metal catalysis of degradation pathways. | Unidentified complex multiplet impurities over time. | Use high-purity borosilicate glass ; Avoid standard rubber septa. |
References
- "Use and Handling of NMR Solvents", Sigma-Aldrich.
- "Effect of Shelf-life and Light Exposure on Acetaldehyde Concentration in Milk Packaged in HDPE and PETE Bottles", VTechWorks.
- "Safeguarding Deuterated Compounds: An In-depth Technical Guide to Storage and Stability", Benchchem.
- "High-throughput quantitation of acetaldehyde and ethanol in mice using gas chromatography/mass spectrometry positive chemical ionization", PMC.
Sources
Technical Support Center: Minimizing Isotopic Scrambling in Ethyl-1-d1 Alcohol Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with ethyl-1-d1 alcohol (CH₃CDHOH). This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you maintain the isotopic integrity of your labeled compounds throughout your experimental workflows. Our focus is on providing not just steps, but the underlying scientific principles to empower you to make informed decisions in your research.
Part 1: Frequently Asked Questions - The Fundamentals of Isotopic Scrambling
This section addresses the foundational concepts of hydrogen-deuterium (H/D) exchange and isotopic scrambling as they pertain to ethyl-1-d1 alcohol.
Q1: What is isotopic scrambling, and how does it affect my experiments with ethyl-1-d1 alcohol?
A: Isotopic scrambling refers to the undesired migration or loss of a specific isotopic label (in this case, deuterium) from its intended position within a molecule. For ethyl-1-d1 alcohol, you are primarily concerned with the stability of the deuterium on the C1 carbon (the α-carbon).
There are two distinct positions for potential exchange:
-
O-D vs. O-H Exchange: The deuterium on the hydroxyl group (-OD) is highly labile and will exchange almost instantly with any source of protons, such as trace water in solvents or atmospheric moisture.[1] This is a rapid equilibrium process. If your label is on the oxygen, extreme measures are needed to preserve it.
-
C1-D vs. C1-H Exchange: The deuterium on the α-carbon (C1) is in a covalent C-D bond and is significantly more stable. However, this bond can be broken under certain reaction conditions, leading to the loss of the label and the formation of unlabeled ethanol (CH₃CH₂OH). This loss of positional integrity is the primary challenge and can compromise the results of mechanistic studies, metabolic tracking, or quantitative analyses that rely on the label's presence.[2]
The primary mechanism for scrambling at the C1 position involves the formation of an intermediate that can be protonated. For example, under certain basic conditions or via specific catalytic cycles, a transient species could be formed that allows for H/D exchange.
Q2: What are the primary environmental and chemical factors that promote H/D exchange?
A: The stability of your deuterated standard is highly dependent on the experimental environment.[2] Several key factors can catalyze the exchange process:
-
Solvent Choice: Protic solvents (e.g., water, methanol, ethanol) are the main drivers of H/D exchange because they contain easily exchangeable hydrogen atoms.[2] Aprotic solvents (e.g., dichloromethane, THF, acetonitrile) are strongly preferred.[3]
-
pH of the Solution: The H-D exchange reaction is catalyzed by both acids and bases.[1][3] Even trace acidic or basic impurities on glassware or in reagents can accelerate scrambling. For many compounds, the minimum exchange rate is found at a slightly acidic pH (around 2.5-2.6).[2][4] Both neutral and basic conditions can significantly increase the rate of exchange.
-
Temperature: Higher temperatures increase the rate of all chemical reactions, including isotopic exchange.[2] Whenever possible, conducting reactions at lower temperatures is a critical strategy for minimizing deuterium loss.
-
Atmospheric Moisture: Exposure to air introduces water vapor, which is a ubiquitous source of protons that can contribute to scrambling over time.[3]
Q3: How can I reliably detect and quantify the extent of isotopic scrambling?
A: Accurate quantification is crucial for validating your results. The two primary analytical methods are:
-
Mass Spectrometry (MS): MS is a highly sensitive technique for quantifying the ratio of labeled to unlabeled compounds. By analyzing the molecular ion peaks, you can determine the percentage of deuterium incorporation. Techniques like Gas Chromatography-Mass Spectrometry (GC/MS) are ideal for separating volatile compounds like ethanol from the reaction mixture before analysis.[5][6]
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: In ¹H NMR, the signal corresponding to the proton at the C1 position will decrease in intensity as deuterium incorporation increases. Comparing the integration of the C1 proton signal (around 3.6 ppm for ethanol) to a non-exchangeable internal standard or other protons in the molecule (like the CH₃ group) allows for quantification. The disappearance of an -OH proton signal after a D₂O shake is a classic technique to identify labile protons, and a similar principle applies to monitoring the stability of the C-D bond, though the exchange is not as rapid.[7]
Part 2: Troubleshooting Guide - Reaction-Specific Issues
This section provides practical solutions to common problems encountered during specific chemical transformations.
Issue 1: Gradual loss of deuterium label during storage or pre-reaction setup.
Root Cause: Exposure to atmospheric moisture or use of contaminated solvents/glassware.
Solution: Implement a strict anhydrous and inert atmosphere workflow.
-
Glassware Preparation: Thoroughly oven-dry all glassware (e.g., at 120°C for at least 4 hours) and allow it to cool in a desiccator or under a stream of dry inert gas (N₂ or Ar) immediately before use.[3]
-
Solvent Purity: Use freshly opened, anhydrous-grade aprotic solvents. If a solvent bottle has been opened previously, consider drying it further using molecular sieves or a solvent purification system.[3]
-
Inert Atmosphere: Handle ethyl-1-d1 alcohol and prepare all solutions in a glovebox or under a positive pressure of nitrogen or argon. Use septa and syringes for all transfers to minimize exposure to air.[3]
Caption: Workflow for setting up a reaction under anhydrous, inert conditions.
Issue 2: Significant deuterium loss during an oxidation reaction (e.g., Swern Oxidation).
Root Cause: The mechanism of many oxidation reactions involves the cleavage of the C-H (or C-D) bond at the α-carbon. In the Swern oxidation, this occurs during the intramolecular syn-elimination step mediated by a base (e.g., triethylamine).[8][9] While this step has a kinetic isotope effect (KIE) that can sometimes be leveraged, improper conditions can lead to scrambling.[10][11]
Troubleshooting Steps:
-
Confirm Reagent Purity: Ensure the DMSO and oxalyl chloride are of high purity and anhydrous. The triethylamine should be freshly distilled.
-
Strict Temperature Control: The Swern oxidation is famously run at very low temperatures (typically -78 °C).[12] Maintaining this low temperature is critical to prevent side reactions that could lead to scrambling. Do not let the reaction warm up prematurely.
-
Order of Addition: Follow the standard procedure of activating DMSO with oxalyl chloride first, followed by the addition of the alcohol, and finally, the slow addition of the base.
-
Leverage the KIE: The C-D bond is stronger than the C-H bond, so it breaks more slowly. This is known as the primary kinetic isotope effect.[13] This inherent property helps to preserve the deuterium. In fact, some methods use this KIE to enrich deuterium levels in aldehydes.[10] The observation of a significant KIE (kH/kD often > 2.5) is a good indicator that the C-D bond cleavage is part of the rate-determining step and that scrambling is not occurring via an alternative, faster pathway.[8]
Issue 3: Scrambling observed in a Mitsunobu reaction.
Root Cause: The standard Mitsunobu reaction (using PPh₃ and DEAD/DIAD) proceeds via an SN2 mechanism, which should result in inversion of configuration at the C1 carbon but should not directly break the C-D bond.[14][15] Scrambling is therefore unlikely to be a result of the core mechanism. Potential causes include:
-
Acidic/Basic Impurities: If the nucleophile or other reagents contain acidic or basic impurities, these could catalyze a scrambling side reaction.
-
Side Reactions: The pKa of the nucleophile is critical. If it is not acidic enough (pKa > 13), side reactions can occur where the azodicarboxylate acts as the nucleophile, leading to undesired pathways.[16][17][18]
-
Contaminated Reagents: Ensure PPh₃, DEAD/DIAD, and the nucleophile are pure and dry.
Solution:
-
Use a nucleophile with an appropriate pKa (generally < 13).[16]
-
Purify all reagents before use.
-
Maintain strict anhydrous and inert conditions as described in Issue 1.
-
Consider pre-forming the betaine intermediate by adding DEAD to PPh₃ before adding the alcohol and nucleophile, which can sometimes improve results.[17]
Issue 4: My deuterated alcohol is incompatible with my Grignard or organolithium reagent.
Root Cause: This is a fundamental reactivity issue, not a scrambling problem. The hydroxyl proton (-OH) of the alcohol is acidic and will rapidly and irreversibly quench any Grignard (RMgX) or organolithium (RLi) reagent through an acid-base reaction.[19][20][21]
Solution: Protect the hydroxyl group before introducing the organometallic reagent.
-
Strategy: Convert the alcohol into a protecting group that is stable to strongly basic and nucleophilic conditions. Silyl ethers are an excellent choice.[22]
-
Protection: React ethyl-1-d1 alcohol with a silyl chloride (e.g., tert-butyldimethylsilyl chloride, TBDMS-Cl) in the presence of a non-nucleophilic base like imidazole.
-
Reaction: Perform your Grignard or organolithium reaction on the protected substrate.
-
Deprotection: Remove the silyl ether using a fluoride source like tetrabutylammonium fluoride (TBAF) to regenerate the alcohol.[19][22]
Caption: Workflow using a TBDMS protecting group for alcohol compatibility.
Part 3: Validated Experimental Protocols
Protocol 1: General Procedure for Anhydrous, Inert Atmosphere Reaction
This protocol provides a baseline for handling sensitive deuterated reagents.
-
Glassware Preparation: Place all required glassware (flasks, stir bars, syringes, needles) in an oven at 120°C for a minimum of 4 hours.
-
Assembly: Assemble the reaction flask setup (e.g., with a condenser and nitrogen inlet) while hot and immediately place it under a positive pressure of dry nitrogen or argon. Allow it to cool to room temperature under this inert atmosphere.
-
Solvent Transfer: Use an anhydrous grade aprotic solvent (e.g., CH₂Cl₂, THF) from a freshly opened bottle or a solvent purification system. Transfer the required volume to the reaction flask via a dry syringe.
-
Reagent Transfer: Transfer ethyl-1-d1 alcohol and any other liquid reagents to the reaction flask via syringe. Add solid reagents under a strong positive flow of inert gas.
-
Reaction: Maintain a positive pressure of inert gas throughout the reaction, often by using a balloon or a bubbler system.
-
Workup: When quenching the reaction, use pre-cooled, anhydrous solutions whenever possible to minimize contact with water.[23]
Protocol 2: Quantification of Deuterium Scrambling by ¹H NMR
-
Sample Preparation: After the reaction workup, carefully isolate a pure sample of the ethanol-containing product. Prepare a precise solution of the sample in a high-purity deuterated solvent (e.g., CDCl₃). Add a known quantity of an internal standard with a sharp, well-resolved peak that does not overlap with the product signals (e.g., 1,3,5-trimethoxybenzene).
-
Data Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of the protons being integrated to allow for full relaxation and accurate integration.
-
Analysis:
-
Identify the signal for the C1 proton of ethanol (a quartet at ~3.7 ppm).
-
Identify the signal for the C2 protons (a triplet at ~1.2 ppm).
-
Identify the signal for the internal standard.
-
-
Calculation:
-
Normalize the integration of the C2 methyl protons (which should correspond to 3H) to a value of 3.00.
-
The integration of the C1 methylene signal will now directly reflect the amount of proton remaining at that position. An integration of 1.00 indicates 0% deuterium incorporation (100% scrambling), while an integration of 0.05 would indicate 95% deuterium incorporation (5% scrambling).
-
Compare this to the integration of the internal standard for absolute quantification if needed.
-
Part 4: Data Summary & Reference Tables
Table 1: Influence of Experimental Conditions on D-H Exchange Stability
| Parameter | Condition | Impact on Deuterium Stability | Recommendation | Source(s) |
| Solvent | Protic (H₂O, MeOH) | Unstable | Primary driver of D-H exchange. Avoid completely. | |
| Aprotic (ACN, THF, DCM) | Stable | Lacks exchangeable protons. Highly recommended. | [2][3] | |
| pH | Acidic (~2.5) | Relatively Stable | Minimum exchange rate for many functional groups. | [2][4] |
| Neutral (~7.0) | Less Stable | Base-catalyzed exchange becomes significant. | [1][2] | |
| Basic (>8.0) | Unstable | Exchange rate is significantly accelerated. | [2][3] | |
| Temperature | Low (~0°C or below) | Stable | Significantly reduces the rate of exchange reactions. | [2] |
| Room Temperature | Relatively Stable | Slower exchange compared to elevated temperatures. | ||
| Elevated Temperature | Unstable | Accelerates the rate of exchange. | [2] |
Table 2: Common Protecting Groups for Alcohols
| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions | Stability Profile | Source(s) |
| tert-Butyldimethylsilyl Ether | TBDMS | TBDMS-Cl, imidazole | TBAF (fluoride source); Mild Acid | Stable to bases, Grignards, nucleophiles, many oxidants. | [19][22][24] |
| Trimethylsilyl Ether | TMS | TMS-Cl, Et₃N | Very Mild Acid, K₂CO₃/MeOH | Less stable than TBDMS; useful for short-term protection. | [19] |
| Tetrahydropyranyl Ether | THP | Dihydropyran, p-TsOH (cat.) | Aqueous Acid (e.g., AcOH) | Stable to bases, Grignards, reductants, oxidants. | [22][24] |
| Benzyl Ether | Bn | BnBr, NaH | H₂, Pd/C (Hydrogenolysis) | Very robust; stable to strong acids/bases, organometallics. | [24][25] |
References
-
Randazzo, G. M., et al. (2014). Measuring the hydrogen/deuterium Exchange of Proteins at High Spatial Resolution by Mass Spectrometry: Overcoming Gas-Phase hydrogen/deuterium Scrambling. PubMed. Retrieved from [Link]
-
Randazzo, G. M., et al. (2014). Measuring the Hydrogen/Deuterium Exchange of Proteins at High Spatial Resolution by Mass Spectrometry: Overcoming Gas-Phase Hydrogen/Deuterium Scrambling. ResearchGate. Retrieved from [Link]
-
Li, L., et al. (2020). Hydrogen–Deuterium Scrambling Based on Chemical Isotope Labeling Coupled with LC–MS: Application to Amine Metabolite Identification in Untargeted Metabolomics. Analytical Chemistry. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Alcohol Reactivity. Retrieved from [Link]
-
Wikipedia. (n.d.). Hydrogen–deuterium exchange. Retrieved from [Link]
-
Lui, D., et al. (2023). Hydrogen/Deuterium Exchange for Chiral Stability Assessment in Acidic Methine-Containing Compounds. PMC. Retrieved from [Link]
-
Westin, J. (n.d.). Protecting Groups. Organic Chemistry - Jack Westin. Retrieved from [Link]
-
Ashenhurst, J. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. Retrieved from [Link]
-
University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]
-
Rzepa, H. S., et al. (2023). SWERN Oxidation. Transition State Theory is OK. ChemRxiv. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
- Meyer, M. P., & Giagou, E. (2010). Mechanism of the Swern Oxidation: Significant Deviations from Transition State Theory. The Journal of Organic Chemistry.
-
ResearchGate. (n.d.). Kinetic Isotope Effect in the Chromic Acid Oxidation of Secondary Alcohols. Retrieved from [Link]
-
Lee, Y. R., et al. (2022). Sustainable Approaches for the Protection and Deprotection of Functional Groups. PMC. Retrieved from [Link]
-
Rzepa, H. S., et al. (2023). SWERN Oxidation. Transition State Theory is OK. ChemRxiv. Retrieved from [Link]
-
Kohen, A., et al. (2013). Stereospecific Multiple Isotopic Labeling of Benzyl Alcohol. PMC. Retrieved from [Link]
-
Reddit. (2015). Deuterium exchange in H1 NMR. Retrieved from [Link]
-
ResearchGate. (2015). An overview of isotopic analysis for the control of alcoholic drinks and spirits. Retrieved from [Link]
-
Wróbel, K., et al. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. MDPI. Retrieved from [Link]
-
Bedell, T. A., et al. (2023). Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. PMC. Retrieved from [Link]
-
Ashenhurst, J. (n.d.). Mitsunobu Reaction. Master Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]
-
Singleton, D. A., et al. (2014). A Case Study of the Mechanism of Alcohol-Mediated Morita Baylis–Hillman Reactions. The Importance of Experimental Observations. PMC. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 1666, Revision A: Volatile Organic Compounds Specific to the Pharmaceutical Manufacturing Industry by Isotope Dilution GC/MS. Retrieved from [Link]
-
D'Souza, A., & Anand, G. S. (2023). Developments in rapid hydrogen–deuterium exchange methods. Essays in Biochemistry. Retrieved from [Link]
- Kim, K. (2008). Ethanol production, purification, and analysis techniques: a review.
-
DiVA. (n.d.). Towards the use of Alcohol dehydrogenases as biocatalysts for stereoselective isotope labeling of aromatic alcohols. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Exchangeable Protons and Deuterium Exchange. Retrieved from [Link]
-
Cook, P. F. (n.d.). Mechanism from isotope effects. PubMed. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
Pearson+. (2024). The mechanism of the Fischer esterification was controversial.... Study Prep. Retrieved from [Link]
-
Bäckvall, J. E., et al. (2015). Can the Absence of Isotope Scrambling in the Wacker Oxidation of Allyl Alcohol Disprove Outer Sphere Hydroxypalladation?. PubMed. Retrieved from [Link]
-
Scott, R. W., et al. (2023). The Swern Oxidation: Development of a High-Temperature Semicontinuous Process. ResearchGate. Retrieved from [Link]
-
Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]
-
Ghorai, M. K., et al. (2020). Empowering alcohols as carbonyl surrogates for Grignard-type reactions. PMC. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). 14 Formation and reaction of a Grignard reagent. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Retrieved from [Link]
-
NPTEL. (n.d.). Elimination reactions. Retrieved from [Link]
-
Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. epa.gov [epa.gov]
- 7. Exchangeable Protons and Deuterium Exchange | OpenOChem Learn [learn.openochem.org]
- 8. Mechanism of the Swern Oxidation: Significant Deviations from Transition State Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. chemrxiv.org [chemrxiv.org]
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- 13. researchgate.net [researchgate.net]
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- 15. Mitsunobu Reaction [organic-chemistry.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
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- 19. jackwestin.com [jackwestin.com]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
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- 25. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
optimizing mass spectrometry ionization conditions for ethyl-1-d1 alcohol
Technical Support Center: Mass Spectrometry Optimization for Ethyl-1-d1 Alcohol (CH3CHDOH)
Welcome to the Mass Spectrometry Technical Support Center. This guide is engineered for researchers, analytical chemists, and drug development professionals tasked with the quantitative and qualitative analysis of deuterated alcohols. As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting—focusing instead on the physicochemical causality of ionization, fragmentation mechanics, and self-validating analytical workflows.
Part 1: Core Troubleshooting Guide (Ionization & Fragmentation)
Q: Why is the molecular ion (m/z 47) of ethyl-1-d1 alcohol nearly absent in my standard 70 eV EI spectra? A: At a standard electron ionization (EI) energy of 70 eV, the energy transferred to the CH3CHDOH molecule vastly exceeds its ionization potential (approximately 10.47 eV)[1]. This massive excess of internal energy drives rapid, unimolecular dissociation before the ions can even exit the MS source. For primary alcohols, the dominant fragmentation pathway is α -cleavage[2]. The C–C bond adjacent to the hydroxyl group breaks, expelling a methyl radical (15 Da) and leaving a resonance-stabilized oxonium ion[3]. For ethyl-1-d1 alcohol, this results in a dominant base peak at m/z 32 ([CHDOH]⁺). Solution: If preserving the molecular ion (m/z 47) is critical for your assay, you must manually tune down the electron energy to 15–20 eV, or switch to a softer ionization technique like Chemical Ionization (CI).
Q: How can I mass-spectrometrically distinguish ethyl-1-d1 alcohol (CH3CHDOH) from its isotopomer, 2-d1-ethanol (CH2DCH2OH)? A: While both are isotopomers with an identical exact mass of ~47.048 Da[4], their distinct structural deuterium placement dictates entirely different α -cleavage products. When subjected to EI, CH3CHDOH loses an unlabeled methyl radical (•CH3, 15 Da), retaining the deuterium on the α -carbon to form [CHDOH]⁺ at m/z 32. Conversely, CH2DCH2OH loses a monodeuterated methyl radical (•CH2D, 16 Da), leaving an unlabeled [CH2OH]⁺ ion at m/z 31. By evaluating the ratio of m/z 32 to m/z 31, you can definitively identify the specific isotopomer and assess the isotopic purity of your standard.
Q: My low-mass baseline is too noisy to accurately quantify the m/z 32 fragment. How can I improve the signal-to-noise (S/N) ratio? A: Low-mass ions (m/z < 40) are notoriously susceptible to background interference from atmospheric leaks (O2 at m/z 32, N2 at m/z 28) and solvent tailing. There are two field-proven solutions:
-
Selected Ion Monitoring (SIM): Switch the quadrupole from full-scan to SIM mode. By dedicating the detector's dwell time exclusively to m/z 32, 45, 46, and 47, you dramatically increase sensitivity and filter out non-target noise[5]. Ensure your system is rigorously leak-checked to minimize the m/z 32 isobaric interference from oxygen.
-
Derivatization: React the alcohol with a silylating agent (e.g., BSTFA) to form an ethyl-1-d1-TMS ether[6]. This shifts the diagnostic fragments to higher mass ranges (e.g., loss of a methyl group from the TMS derivative yields a prominent [M-15]⁺ peak), completely bypassing the low-mass background noise.
Part 2: Quantitative Data & Fragmentation Summary
To aid in spectral interpretation, the following table summarizes the causal relationship between neutral losses and the resulting fragment ions for CH3CHDOH under standard 70 eV EI conditions.
Table 1: Diagnostic EI-MS Fragmentation Profile of CH3CHDOH (70 eV)
| Precursor Ion | Fragment Ion (m/z) | Neutral Loss | Structural Assignment | Relative Intensity | Causality / Mechanism |
| CH3CHDOH (m/z 47) | 47 | None | [CH3CHDOH]⁺• | < 5% | Molecular ion; highly unstable due to excess internal energy. |
| CH3CHDOH (m/z 47) | 46 | 1 Da (H•) | [CH3CDOH]⁺ | ~ 15% | Cleavage of the α -hydrogen. |
| CH3CHDOH (m/z 47) | 45 | 2 Da (D•) | [CH3CHOH]⁺ | ~ 5% | Cleavage of the α -deuterium (less favored due to kinetic isotope effect). |
| CH3CHDOH (m/z 47) | 32 | 15 Da (•CH3) | [CHDOH]⁺ | 100% (Base) | α -cleavage of the largest alkyl group; highly resonance-stabilized[2]. |
| CH3CHDOH (m/z 47) | 29 | 18 Da (H2O) | [CH2=CD]⁺ | ~ 10% | Intramolecular dehydration. |
Part 3: Self-Validating Experimental Protocol
Protocol: Optimizing GC-MS SIM Parameters for Trace CH3CHDOH Analysis Note: This protocol incorporates internal standardization and ion-ratio tracking to ensure the system self-validates against matrix effects and co-elution.
Step 1: Sample Preparation & Internal Standardization
-
Spike all calibration standards and unknown samples with a fixed concentration of fully deuterated ethanol (ethanol-d6, MW=52) as an internal standard (IS).
-
Causality Check: Because ethanol-d6 co-elutes nearly identically with CH3CHDOH, both compounds experience the exact same ion suppression/enhancement in the MS source, ensuring your quantitative data remains trustworthy regardless of matrix complexity.
Step 2: Chromatographic Separation
-
Inject 1 µL of the sample into a GC equipped with a volatile organic compound (VOC) capillary column (e.g., DB-WAX or DB-624).
-
Use Helium as the carrier gas at a constant flow of 1.0 mL/min.
-
Program the GC oven: 40°C hold for 3 minutes, ramp at 10°C/min to 100°C.
Step 3: MS Source Optimization
-
Set the EI source temperature to 230°C and the quadrupole to 150°C.
-
Energy Tuning: If your assay requires tracking the intact isotopologue, manually reduce the electron energy from 70 eV to 15 eV. While absolute signal intensity will drop, the relative abundance of the m/z 47 molecular ion will increase significantly, allowing for intact isotopic tracing.
Step 4: SIM Window Configuration & Validation
-
Configure the MS to Selected Ion Monitoring (SIM) mode[5].
-
Set Dwell Times to 50–100 ms per ion to ensure at least 15 data points across the narrow GC peak.
-
Target Ions (Analyte): m/z 32 (Quantifier), m/z 46 (Qualifier 1), m/z 47 (Qualifier 2).
-
Target Ions (IS): m/z 34 (Quantifier), m/z 52 (Qualifier).
-
Self-Validation Check: Calculate the m/z 32 / m/z 46 ratio in your pure analytical standards. This ratio must remain constant (±10%) across all experimental samples. Any deviation indicates a co-eluting matrix interference, invalidating that specific run.
Part 4: Analytical Workflow Visualization
Workflow for optimizing GC-MS ionization and SIM parameters for CH3CHDOH analysis.
References
-
Isotopomers and Isotopologues. Washington University. 4
-
Site-selective ionization of ethanol dimer under the tunable synchrotron VUV radiation and its subsequent fragmentation. AIP Publishing. 1
-
Structures and Fragmentation Mechanisms of the Ions of Ethanol by Triple Quadrupole Mass Spectrometry. Defense Technical Information Center (DTIC). 3
-
Mass Spectrometry: Alcohol Fragmentation. Journal of Visualized Experiments (JoVE).2
-
New Approaches to the Development of GC/MS Selected Ion Monitoring Acquisition and Quantitation Methods. Agilent Technologies / GCMS.cz. 5
-
Development and Validation of a GC-EI-MS/MS Method for Ethyl Glucuronide Quantification in Human Hair. National Institutes of Health (PMC). 6
Sources
reducing background noise in gc-ms when using ethyl-1-d1 alcohol
Welcome to the Technical Support Center for Gas Chromatography-Mass Spectrometry (GC-MS) applications. This guide is specifically engineered for researchers and drug development professionals facing signal-to-noise (S/N) challenges when analyzing ethyl-1-d1 alcohol (CH3CHDOH).
Because deuterated volatile organic compounds (VOCs) interact uniquely with both the chromatographic stationary phase and the electron ionization (EI) source, standard GC-MS troubleshooting often fails. This guide dissects the chemical physics behind these background interferences and provides field-proven, self-validating protocols to isolate your target signal.
Diagnostic Workflow: Isolating Background Noise Sources
Before altering your instrument's parameters, you must identify the chemical origin of the noise. The following logical workflow categorizes background interference by its mass-to-charge ratio (m/z), allowing you to pinpoint whether the issue is atmospheric, chemical, or systemic.
Diagnostic workflow for identifying and resolving GC-MS background noise in ethyl-1-d1 analysis.
Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting
Q1: Why is my background noise extremely high at m/z 32, completely masking the ethyl-1-d1 alcohol peak? A: This is a classic isobaric interference issue driven by EI fragmentation mechanics. When natural ethanol (MW 46) is ionized, it loses a methyl radical to form a base peak at m/z 31 (CH2=OH+). For ethyl-1-d1 alcohol (CH3CHDOH, MW 47), the equivalent fragmentation yields a base peak at m/z 32 (CHD=OH+). The Causality: Unfortunately, m/z 32 is also the exact mass of the molecular oxygen ion (O2+). Even a microscopic atmospheric leak in the GC-MS vacuum system will introduce a massive, continuous background signal at m/z 32, blinding the electron multiplier to your transient analyte peak. You must eliminate air leaks to utilize the m/z 32 quantifier ion[1].
Q2: I am detecting a significant signal at m/z 46 instead of the expected m/z 47 molecular ion. Is this background contamination or H/D exchange? A: It can be both, and distinguishing them requires leveraging chromatographic physics. The molecular ion for ethyl-1-d1 is m/z 47. A signal at m/z 46 arises from either residual natural ethanol in your solvents or2[2], where labile deuterium is swapped with hydrogen from trace moisture on active metal surfaces[3]. The Causality: Deuterated compounds exhibit a 4[4]. Because the C-D bond is slightly shorter and less polarizable than a C-H bond, ethyl-1-d1 alcohol will elute slightly earlier than natural ethanol on a polar column. If the m/z 46 peak perfectly co-elutes with m/z 47, it is an EI fragment (M-H)+ or in-source exchange. If it elutes slightly later, it is natural ethanol contamination[4].
Q3: How do I eliminate the rising baseline and ghost peaks at m/z 207, 281, and 355? A: These ions are the universal signature of cyclic polysiloxanes (e.g., hexamethylcyclotrisiloxane)[5]. The Causality: Because ethanol is highly volatile, GC methods often start at low oven temperatures (e.g., 35°C). During the cool-down phase between runs, 6[6] or the column's stationary phase condense at the head of the column. As the temperature ramps, they elute as a massive background hump[6]. Using a low-bleed septum and a thick-film VOC column (like a DB-624) mitigates this[7].
Quantitative Data Presentation: Ion Monitoring & Interferences
To optimize your Selected Ion Monitoring (SIM) method, use the following table to map target ions against their specific background interferences and required mitigation strategies.
| Target Compound / Fragment | m/z | Common Background Interference | Source of Interference | Mitigation Strategy |
| Ethyl-1-d1 (Base Peak) | 32 | Molecular Oxygen (O2+) | Air leak in GC-MS vacuum | Perform Argon leak check; tighten transfer line nut. |
| Ethyl-1-d1 (Molecular Ion) | 47 | Rare (low background) | N/A | Use SIM mode at m/z 47 to maximize specificity. |
| Natural Ethanol (Impurity) | 46 | Co-eluting solvent impurity | Lab air, solvent contamination | Use anhydrous solvents; separate via isotope effect. |
| Siloxane Bleed | 207, 281 | Polysiloxanes | Septum degradation, column bleed | Use low-bleed septa; condition column at max temp. |
| Water / Moisture | 18 | H2O+ | Wet samples, carrier gas | Use inline moisture traps; anhydrous sample prep. |
Experimental Protocols: Self-Validating Systems
Do not rely on trial and error. Execute these self-validating protocols to systematically eliminate background noise.
Protocol 1: System Leak Check and Air Background Minimization
This protocol uses a self-validating tracer gas (Argon) to definitively locate microscopic leaks that cause m/z 32 background noise.
-
Vacuum Stabilization: Ensure the MS has been pumping down for at least 4 hours to achieve a high vacuum (< 10^-5 Torr).
-
Baseline Tune Evaluation: Run an Air/Water check using the MS tuning software. Monitor m/z 18 (H2O), 28 (N2), 32 (O2), and 69 (PFTBA calibration gas).
-
Threshold Verification: Verify that the ratio of m/z 28 to m/z 32 is roughly 4:1 (reflecting atmospheric composition) and that m/z 28 is < 1% of the m/z 69 abundance.
-
Argon Tracer Isolation (Self-Validation Step): If m/z 32 is elevated (>2% of m/z 69), set the MS to continuous SIM mode monitoring m/z 40 (Ar+). Spray a brief, localized burst of argon gas around the injector nut, column connections, and MS transfer line. A sudden spike in the m/z 40 chromatogram instantly and definitively validates the exact location of the leak.
-
Resolution: Vent the system, replace the defective graphite/vespel ferrule or O-ring at the identified location, and re-establish vacuum.
Protocol 2: GC-MS SIM Method Optimization for Deuterated Ethanol
This protocol utilizes 8[8] and chromatographic separation to isolate the ethyl-1-d1 signal from natural background[7].
-
Column Installation: Install a thick-film volatile organic compound (VOC) column (e.g., DB-624, 30m x 0.25mm x 1.4µm). The thick film ensures adequate retention of ethyl-1-d1 alcohol, pushing its elution time far past the unretained air/water peak[7].
-
Inlet Deactivation: Install a highly deactivated, low-volume glass liner to prevent catalytic H/D exchange. Set the injector to 200°C (lower than standard to minimize thermal degradation of the septum, reducing siloxane bleed)[5].
-
Oven Programming: Set initial temperature to 35°C (hold 3 min), ramp 10°C/min to 100°C, then 25°C/min to 200°C (hold 2 min to bake out heavier siloxane impurities).
-
SIM Parameterization: Create a Selected Ion Monitoring (SIM) method targeting m/z 32, 46, and 47. Set the dwell time to 50–100 ms per ion. This ensures at least 15 data points across the narrow chromatographic peak, mathematically optimizing the signal-to-noise ratio[8].
References
- MS TIP No.
- Source: benchchem.
- Source: avivanalytical.
- Source: nih.
- Source: nih.
- Source: mdpi.
- Source: benchchem.
- Detecting trace labelled ethanol from cell culture medium?
Sources
- 1. researchgate.net [researchgate.net]
- 2. blog.avivanalytical.com [blog.avivanalytical.com]
- 3. Online Simultaneous Hydrogen/Deuterium Exchange of Multitarget Gas-Phase Molecules by Electrospray Ionization Mass Spectrometry Coupled with Gas Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. MS Tip - Elimination of Memory Peaks and GC Background Noise [sisweb.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Optimization of an isotope dilution gas chromatography/mass spectrometry method for the detection of endogenous estrogen metabolites in urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Mechanistic Profiling of Alcohol Oxidation: A Comparative Guide to the Kinetic Isotope Effects of Ethyl-1-d1 and Ethanol-1,1-d2
Executive Summary
As a Senior Application Scientist in drug metabolism and mechanistic enzymology, I frequently encounter a critical decision point in assay design: selecting the appropriate deuterated isotopologue to probe the rate-determining step (RDS) of an oxidation reaction. While both ethyl-1-d1 alcohol (ethanol-1-d1) and ethanol-1,1-d2 are utilized to measure the Kinetic Isotope Effect (KIE), they serve fundamentally different mechanistic purposes. This guide objectively compares their performance, structural utility, and experimental applications, providing a self-validating framework for researchers and drug development professionals.
Molecular Profiling & Mechanistic Causality
To understand the causality behind our experimental choices, we must first dissect the structural differences between these two substrates.
-
Ethanol-1,1-d2 ( CH3CD2OH ) : This isotopologue features two deuterium atoms at the α -carbon. When subjected to oxidation (e.g., by an alcohol dehydrogenase or a chemical oxidant), the cleavage of one C–D bond yields a primary kinetic isotope effect . However, the unreacted C–D bond remains in the transition state, simultaneously exerting an α -secondary kinetic isotope effect . Consequently, the observed kH/kD is a composite value. We select ethanol-1,1-d2 when we need a robust, easily accessible substrate to broadly confirm whether α -C–H bond cleavage is rate-limiting, such as in routine metabolic stability screens.
-
Ethyl-1-d1 Alcohol ( CH3CHDOH ) : This molecule is chiral at the C1 position, existing as either the (1R) or (1S) enantiomer. This stereospecificity is its greatest asset. Enzymes like Liver Alcohol Dehydrogenase (LADH) are highly stereoselective, specifically abstracting the pro-R hydrogen, a phenomenon first demonstrated in the landmark paper[1]. By using enantiomerically pure ethyl-1-d1, we can isolate the primary KIE from the secondary KIE. If the deuterium is in the pro-R position ((1R)-ethyl-1-d1), LADH cleaves the C–D bond (Primary KIE). If it is in the pro-S position ((1S)-ethyl-1-d1), LADH cleaves the C–H bond, and the remaining C–D bond exerts only a secondary KIE, as detailed in [2]. We choose this substrate for precise active-site mapping and transition-state characterization.
Fig 1: Stereospecific cleavage of ethanol isotopologues by Liver Alcohol Dehydrogenase (LADH).
Self-Validating Experimental Protocols
A robust protocol must be self-validating; it should contain internal controls that confirm the integrity of the mechanism being probed.
Protocol A: Stereospecific Enzymatic Oxidation via LADH
Objective: Determine the isolated primary and secondary KIEs using ethyl-1-d1 enantiomers. Causality: By measuring the reaction rates of both enantiomers against unlabeled ethanol, we validate the stereospecificity of the enzyme while simultaneously calculating the intrinsic isotope effect.
-
Reagent Preparation : Prepare 100 mM stock solutions of unlabeled ethanol, (1R)-ethyl-1-d1, (1S)-ethyl-1-d1, and ethanol-1,1-d2 in 50 mM sodium pyrophosphate buffer (pH 8.0) to ensure optimal LADH activity.
-
Cofactor Saturation : Prepare a 5 mM solution of NAD+ in the same buffer. NAD+ must be at saturating concentrations to ensure that hydride transfer—not cofactor binding—is the rate-limiting kinetic event.
-
Enzyme Initiation : In a quartz cuvette, combine 2.8 mL buffer, 0.1 mL NAD+ stock, and 0.1 mL substrate stock. Equilibrate to 25°C. Initiate the reaction by adding 10 μL of purified LADH (approx. 1 μg/μL ).
-
Spectrophotometric Monitoring : Continuously monitor the absorbance at 340 nm ( A340 ) using a UV-Vis spectrophotometer. The increase in A340 directly correlates to the reduction of NAD+ to NADH, serving as a real-time readout of the oxidation rate.
-
Kinetic Analysis : Calculate the initial velocity ( V0 ) from the linear portion of the A340 vs. time curve. Determine V/K for each substrate and calculate the isotopic ratios ( kH/kD ).
Protocol B: Chemical Oxidation via N-Bromoacetamide (NBA)
Objective: Evaluate KIE in a non-stereospecific, chemical oxidation system. Causality: Chemical oxidants often lack the rigid active-site constraints of enzymes. Using ethanol-1,1-d2 in this system helps determine if C–H cleavage is the RDS in purely chemical environments.
-
System Setup : Prepare a 0.01 M solution of ethanol-1,1-d2 in an aqueous perchloric acid medium to maintain a constant H+ concentration.
-
Oxidant Addition : Add N-bromoacetamide (NBA) to a final concentration of 0.001 M.
-
Quenching and Titration : At specific time intervals, withdraw aliquots and quench the reaction in an acidified potassium iodide solution.
-
Validation : Titrate the liberated iodine against standard sodium thiosulfate to determine residual NBA. Calculate the pseudo-first-order rate constants. Note: As demonstrated in[3], the oxidation of ethanol-1,1-d2 by NBA yields no primary KIE, proving that the formation of a hypobromite ester—not C–H cleavage—is the rate-determining step. This perfectly contrasts with the LADH enzymatic pathway.
Fig 2: Self-validating experimental workflow for spectrophotometric KIE determination.
Quantitative Data & Kinetic Comparison
To synthesize the experimental outcomes, the following table summarizes the typical kinetic isotope effects observed during the LADH-catalyzed oxidation at pH 7.0.
| Substrate | Cleaved Bond | Retained α -Bond | KIE Classification | Typical kH/kD (LADH, V/K) |
| Unlabeled Ethanol | C–H | C–H | N/A (Baseline Reference) | 1.00 |
| (1S)-Ethyl-1-d1 | C–H | C–D | α -Secondary KIE | ~1.1 - 1.3 |
| (1R)-Ethyl-1-d1 | C–D | C–H | Primary KIE | ~3.0 |
| Ethanol-1,1-d2 | C–D | C–D | Primary + α -Secondary | ~3.4 |
Data Interpretation : The data clearly demonstrates that ethanol-1,1-d2 yields a compounded KIE (~3.4), which is mathematically approximate to the product of the isolated primary (~3.0) and secondary (~1.1) effects derived from the ethyl-1-d1 enantiomers.
Conclusion
For routine drug metabolism and pharmacokinetic (DMPK) stability assays where the goal is simply to verify if C–H cleavage is rate-limiting, ethanol-1,1-d2 is the pragmatic choice due to its strong, compounded KIE signal and synthetic accessibility. However, for rigorous mechanistic enzymology, transition-state modeling, and probing active-site stereospecificity, the chiral ethyl-1-d1 alcohol is indispensable.
References
-
Damgaard, S. E. (1981). "Primary deuterium and tritium isotope effects upon V/K in the liver alcohol dehydrogenase reaction with ethanol." Biochemistry.[Link]
-
Loewus, F. A., Westheimer, F. H., & Vennesland, B. (1953). "Enzymatic synthesis of the enantiomorphs of ethanol-1-d." Journal of the American Chemical Society.[Link]
-
Mukherjee, J. et al. (1981). "Kinetics and mechanism of the oxidation of primary alcohols by N-bromoacetamide in acid medium." The Journal of Organic Chemistry.[Link]
Sources
ethyl-1-d1 alcohol vs ethyl-2,2,2-d3 alcohol in metabolic tracing
Ethyl-1-d1 vs. Ethyl-2,2,2-d3 Alcohol in Metabolic Tracing: A Comparative Guide
Introduction
Stable isotope tracing is the foundational technique for elucidating metabolic flux and pathway thermodynamics[1]. While 13C and 15N tracers are ubiquitous, site-specific deuterated ethanol isotopologues offer unparalleled precision for decoupling cytosolic redox dynamics from carbon backbone flux. Ethanol metabolism bridges the cytosolic redox state (via Alcohol Dehydrogenase, ADH) and mitochondrial/cytosolic carbon flux (via Acetyl-CoA). As an Application Scientist, choosing between ethyl-1-d1 alcohol and ethyl-2,2,2-d3 alcohol requires a deep understanding of enzymatic stereospecificity, kinetic isotope effects, and the downstream analytical modalities required to validate the data.
Mechanistic Divergence: Redox vs. Carbon Tracing
The metabolic oxidation of ethanol proceeds in two primary steps: ADH oxidizes ethanol to acetaldehyde, and Aldehyde Dehydrogenase (ALDH) oxidizes acetaldehyde to acetate. The physical position of the deuterium label dictates the metabolic pool being interrogated.
Divergent metabolic pathways of C1 vs C2 deuterated ethanol isotopologues.
Ethyl-1-d1 Alcohol: Interrogating Hydride Dynamics
Causality & Mechanism: Ethyl-1-d1 ( CH3CHDOH ) contains a single deuterium on the α -carbon. ADH catalyzes the 2 from the C1 position of ethanol to NAD+ [2]. By utilizing enantiomerically pure (R)-ethyl-1-d1, the deuterium is directly transferred to form NADD, effectively 3[3]. This allows researchers to trace the fate of these specific hydrides into downstream reductive pathways, such as the conversion of dihydroxyacetone phosphate to glycerol-3-phosphate.
Protocol: In Vivo Redox Tracing via 2H SNIF-NMR
-
Tracer Administration: Administer (R)-ethyl-1-d1 to the biological model. Causality: Saturating ADH ensures a steady-state production of NADD, overcoming the endogenous unlabeled NADH pool to yield measurable downstream incorporation.
-
Rapid Quenching & Extraction: Quench metabolism instantly using cold methanol (-80°C). Causality: Rapid quenching prevents non-enzymatic H/D exchange with the aqueous solvent, which would otherwise dilute the isotopic enrichment and invalidate the redox tracing.
-
2H SNIF-NMR Analysis: Analyze the aqueous fraction using Site-Specific Natural Isotope Fractionation Nuclear Magnetic Resonance (SNIF-NMR). Causality: Mass spectrometry cannot easily distinguish the stereospecific position of a single deuterium on complex downstream metabolites if scrambling occurs. 2H NMR provides the required site-specific quantification[3].
-
Self-Validation System: Spike the sample with a non-exchangeable deuterated internal standard (e.g., DMF-d7) prior to extraction. This normalizes peak integration across samples and allows for strict mathematical correction against the natural deuterium abundance background (~0.015%).
Ethyl-2,2,2-d3 Alcohol: Mapping Acetate Pools and Lipogenesis
Causality & Mechanism: Ethyl-2,2,2-d3 ( CD3CH2OH ) is labeled on the β -carbon. During ADH and ALDH oxidation, the4, yielding acetate-d3 ( CD3COO− )[4]. Acetyl-CoA synthetase (ACSS2) then converts this to Acetyl-CoA-d3. Because the carbon backbone remains intact, this tracer is optimal for tracking the 5 (lipogenesis) or chromatin (histone acetylation)[5].
Protocol: Acetyl-CoA Flux and Lipogenesis Tracing via LC-MS
-
Steady-State Labeling: Incubate cells or administer the tracer in vivo over a predefined time course. Causality: Steady-state labeling is required to reach an isotopic enrichment plateau in the acetyl-CoA pool before downstream lipid incorporation can be accurately quantified.
-
Biphasic Extraction: Perform a Folch or Bligh-Dyer extraction. Causality: This separates polar precursors (Acetyl-CoA) in the aqueous phase from non-polar products (triglycerides, phospholipids) in the organic phase, allowing parallel analysis of precursor-product relationships.
-
LC-MS/MS Analysis: Analyze fractions using high-resolution mass spectrometry. Causality: The intact CD3 group imparts a distinct +3 Da ( M+3 ) mass shift per incorporated acetyl unit. MS offers the superior sensitivity required to detect these shifts in complex lipidomes[5].
-
Self-Validation System: Utilize isotope correction software (e.g., IsoCor) to mathematically subtract the natural abundance of 13C isotopes from the M+3 peaks. Failing to correct for natural heavy isotopes will artificially inflate the calculated CD3 incorporation rates.
Experimental workflow logic for selecting and analyzing deuterated ethanol tracers.
Quantitative Data & Experimental Comparison
| Parameter | Ethyl-1-d1 Alcohol ( CH3CHDOH ) | Ethyl-2,2,2-d3 Alcohol ( CD3CH2OH ) |
| Isotopic Position | α -carbon (C1) | β -carbon (C2 / Methyl group) |
| Primary Metabolic Product | NADD (Deuterated NADH) | Acetate-d3 ( CD3COO− ) |
| Target Pathway | Cytosolic redox, Hydride transfer | Acetyl-CoA flux, Lipogenesis, Epigenetics |
| Key Enzyme Dependency | Alcohol Dehydrogenase (ADH) | ADH, ALDH, ACSS2 |
| Analytical Modality | 2H SNIF-NMR | LC-MS / GC-MS |
| Key Mass/Isotope Shift | Site-specific 2H resonance | +3 Da ( M+3 ) per acetyl unit |
Conclusion
The selection between ethyl-1-d1 and ethyl-2,2,2-d3 alcohol is not merely a matter of preference, but a fundamental decision that defines the metabolic compartment being investigated. Ethyl-1-d1 serves as a precise probe for dehydrogenase stereospecificity and cytosolic redox states, necessitating NMR for site-specific resolution. Conversely, ethyl-2,2,2-d3 acts as a robust carbon-backbone tracer, leveraging the sensitivity of mass spectrometry to map acetyl-CoA flux into complex lipid and epigenetic networks.
References
-
Damgaard, S. E. (1981). Primary deuterium and tritium isotope effects upon V/K in the liver alcohol dehydrogenase reaction with ethanol. Biochemistry. 2
-
Zhang, B. (2002). Natural stereospecific hydrogen isotope transfer in alcohol dehydrogenase-catalysed reduction. Nukleonika. 3
-
Lu, X. et al. (2022). Spatially resolved isotope tracing reveals tissue metabolic activity. Nature Biomedical Engineering. 5
-
BenchChem (2025). Ethanol-2,2,2-d3 | Mechanistic Studies and Tracing. BenchChem. 4
-
OSTI.GOV (2023). Deuterated water as a substrate-agnostic isotope tracer for investigating reversibility and thermodynamics of reactions in central carbon metabolism.1
Sources
- 1. Deuterated water as a substrate-agnostic isotope tracer for investigating reversibility and thermodynamics of reactions in central carbon metabolism (Journal Article) | OSTI.GOV [osti.gov]
- 2. Primary deuterium and tritium isotope effects upon V/K in the liver alcohol dehydrogenase reaction with ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bibliotekanauki.pl [bibliotekanauki.pl]
- 4. Ethanol-2,2,2-d3 | 1759-87-1 | Benchchem [benchchem.com]
- 5. Spatially resolved isotope tracing reveals tissue metabolic activity - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Fragmentation Analysis in Mass Spectrometry: Ethyl-1-d1 Alcohol vs. Unlabeled Ethanol
In structural elucidation and metabolic tracing, mass spectrometry (MS) relies heavily on predictable fragmentation patterns. For small aliphatic alcohols, electron ionization (EI) induces characteristic cleavage pathways that can be unambiguously mapped using stable isotope labeling[1].
This guide provides an objective, data-driven comparison of the fragmentation patterns of unlabeled ethanol (CH3CH2OH) and its monodeuterated isotopologue, ethyl-1-d1 alcohol (CH3CHDOH). By utilizing deuterium labeling at the α-carbon, researchers can isolate and validate the exact mechanisms of α-cleavage and dehydration—two fundamental pathways in gas-phase ion chemistry[2][3].
Mechanistic Principles & Causality
To understand the mass spectra of these compounds, we must examine the causality behind their gas-phase dissociation. When an alcohol is subjected to 70 eV electron ionization, the most loosely bound electron—typically a non-bonding electron from the oxygen atom—is ejected, forming a radical cation (M•+)[4].
The Dominance of α-Cleavage
Alcohols predominantly undergo α-cleavage , where a bond adjacent to the oxygen-bearing carbon is broken. This process is thermodynamically driven by the formation of a highly resonance-stabilized oxonium ion[4]. The lone pair on the oxygen atom donates electron density to stabilize the adjacent positive charge, creating a stable C=O double bond character (e.g., CH2=OH+).
In unlabeled ethanol, α-cleavage proceeds via two competing routes:
-
Loss of a methyl radical (•CH3): Yields the [CH2OH]+ ion at m/z 31. Because the methyl radical is more polarizable and thermodynamically stable than a hydrogen radical, this pathway has a lower activation energy. Consequently, m/z 31 is the base peak (100% relative abundance)[5].
-
Loss of a hydrogen radical (H•): Yields the[CH3CHOH]+ ion at m/z 45. This is a minor peak compared to the base peak.
The Role of Deuterium Labeling
By substituting one hydrogen on the α-carbon with deuterium (ethyl-1-d1 alcohol), we create a self-validating mechanistic probe[1]. If the m/z 45 peak in unlabeled ethanol truly originates from the loss of an α-hydrogen, the labeled compound (CH3CHDOH) must show a split in this pathway:
-
Loss of H• yielding m/z 46 ([CH3CDOH]+)
-
Loss of D• yielding m/z 45 ([CH3CHOH]+)
Furthermore, the loss of the methyl radical in the labeled compound will leave the deuterium atom intact on the resulting oxonium ion, shifting the base peak from m/z 31 to m/z 32 ([CHDOH]+)[1][5].
Comparative Data Presentation
The following table summarizes the quantitative shifts in the primary EI-MS fragments, validating the α-cleavage mechanism.
| Fragmentation Pathway | Unlabeled Ethanol (m/z) | Ethyl-1-d1 Alcohol (m/z) | Structural Assignment (Labeled) |
| Molecular Ion (M•+) | 46 | 47 | [CH3CHDOH]•+ |
| α-cleavage (-•CH3) | 31 (Base Peak) | 32 (Base Peak) | [CHDOH]+ |
| α-cleavage (-H•) | 45 | 46 | [CH3CDOH]+ |
| α-cleavage (-D•) | N/A | 45 | [CH3CHOH]+ |
| Dehydration (-H2O) | 28 | 29 | [CH2=CHD]•+ |
Data Interpretation: The shift of the base peak to m/z 32 in the deuterated analog definitively proves that the α-carbon and its attached substituents remain with the oxygen atom during the expulsion of the methyl group. The presence of both m/z 45 and 46 confirms that radical loss occurs directly from the α-position[1].
Mechanistic Workflows
The parallel fragmentation pathways are visualized below.
Fig 1: Comparative α-cleavage fragmentation pathways of unlabeled ethanol and ethyl-1-d1 alcohol.
Self-Validating Experimental Protocol
To ensure high-fidelity data free from isobaric interference or isotopic artifacts, the following self-validating GC-MS protocol must be executed.
Step 1: Isotopic Purity Verification
Prior to MS analysis, verify the isotopic purity of the ethyl-1-d1 alcohol using 1H-NMR. Ensure the deuterium incorporation at the C1 position is >98 atom % D to prevent unlabelled ethanol contamination from skewing the m/z 31/32 ratio.
Step 2: GC-MS System Preparation & Blank Run
-
Column: Install a polar capillary column (e.g., DB-WAX, 30 m × 0.25 mm, 0.25 µm film) to ensure sharp, symmetrical peak shapes for low-molecular-weight alcohols.
-
Validation (Blank): Inject 1 µL of the carrier solvent (e.g., high-purity dichloromethane) to establish a baseline. Verify the absence of background peaks at m/z 28 (N2 air leak), 31, and 32.
Step 3: Sample Acquisition
-
Prepare separate 100 µg/mL solutions of unlabeled ethanol and ethyl-1-d1 alcohol.
-
Inject 1 µL of each sample with a split ratio of 50:1 to prevent detector saturation.
-
Ionization Parameters: Set the Electron Ionization (EI) source to exactly 70 eV. Maintain the MS source temperature at 230°C and the quadrupole at 150°C.
-
Scan Range: Scan from m/z 10 to 100 to capture all low-mass fragments, including the dehydration products (m/z 28 and 29).
Step 4: Data Normalization and Isotope Correction
Normalize the spectra to the base peak (100% relative abundance). To achieve true mechanistic validation, mathematically subtract the natural 13C isotopic contributions. For example, ~2.2% of the m/z 45 peak in unlabeled ethanol will naturally appear at m/z 46 due to the presence of two carbon atoms. Subtracting this theoretical contribution isolates the true signal generated by the deuterium label.
References
- docbrown.info. mass spectrum of ethanol fragmentation pattern of ions for analysis and identification of ethyl alcohol.
- dtic.mil. Structures and Fragmentation Mechanisms of the Ions of Ethanol by Triple Quadrupole Mass Spectrometry.
- chemistrysteps.com. Mass Spectrometry of Alcohols.
- libretexts.org. 17.11 Spectroscopy of Alcohols and Phenols.
- libretexts.org. 12.3: Mass Spectrometry of Some Common Functional Groups.
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 5. mass spectrum of ethanol fragmentation pattern of ions for analysis and identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
A Researcher's Guide to Deuterated Ethanol: A Cost-Benefit Analysis of Ethyl-1-d1 Alcohol vs. Ethanol-d6
For researchers, scientists, and drug development professionals, the precise selection of reagents is not merely a matter of preference but a cornerstone of experimental validity and reproducibility. In the realm of isotopic labeling, deuterated solvents and standards are indispensable tools. However, the choice between a selectively labeled isotopologue, such as ethyl-1-d1 alcohol (CH₃CHDOH), and its fully deuterated counterpart, ethanol-d6 (CD₃CD₂OD), is a critical decision with significant implications for both experimental outcome and research budget. This guide provides an in-depth cost-benefit analysis to navigate this choice, grounded in synthetic chemistry, application performance, and economic realities.
Physicochemical and Spectroscopic Properties: A Head-to-Head Comparison
While chemically similar, the substitution of protium (¹H) with deuterium (²H) imparts subtle but significant changes to the physical properties of the ethanol molecule. These differences are foundational to their distinct applications.
| Property | Ethyl Alcohol (Unlabeled) | Ethyl-1-d1 Alcohol | Ethanol-d6 (Fully Deuterated) |
| Formula | C₂H₆O | C₂H₅DO | C₂D₆O |
| Molecular Weight | 46.07 g/mol | 47.07 g/mol [1][] | 52.11 g/mol |
| CAS Number | 64-17-5 | 1624-36-8[1][][3] | 1516-08-1 |
| Boiling Point | 78.3 °C[4] | ~78.4 °C (estimated) | 78.0 °C |
| Melting Point | -114.1 °C[4] | ~ -114 °C (estimated) | -130 °C |
| Density (at 25°C) | 0.789 g/mL | ~0.80 g/mL (estimated) | 0.892 g/mL |
| ¹H NMR Signals | δ ~1.22 (t, 3H), ~3.69 (q, 2H), ~2.60 (s, 1H) | δ ~1.22 (t, 3H), ~3.68 (m, 1H), ~2.60 (s, 1H) | Residual solvent peaks only |
| Mass Shift (vs. Unlabeled) | 0 amu | +1 amu | +6 amu |
Note: Some physical properties for ethyl-1-d1 alcohol are estimated based on those of the unlabeled and fully deuterated versions, as extensive experimental data is less common.
The Synthesis-Cost Axis: Why Isotopic Purity and Position Dictate Price
The significant cost differential between ethyl-1-d1 alcohol and ethanol-d6 is a direct consequence of their synthetic pathways. Understanding this is key to appreciating their value proposition.
Ethanol-d6: The "Brute Force" Approach
Fully deuterated ethanol is typically produced through methods that ensure complete H/D exchange. Common industrial methods include:
-
Catalytic H/D Exchange: Unlabeled ethanol is treated with a deuterium source, most commonly heavy water (D₂O), in the presence of a catalyst (e.g., Ruthenium-based).[5] This process is efficient for producing large quantities with high isotopic enrichment.
-
Multi-step Synthesis from Deuterated Precursors: Building the molecule from the ground up using deuterated starting materials, such as reacting calcium carbide with D₂O to produce deuterated acetylene, which is then converted to deuterated acetaldehyde and subsequently reduced.
The primary deuterium source, D₂O, is relatively inexpensive and abundant compared to other deuterating agents, making the large-scale synthesis of ethanol-d6 economically feasible.
Ethyl-1-d1 Alcohol: The "Surgical" Approach
Synthesizing ethanol with a single deuterium atom at a specific position requires a more precise and often more expensive chemical strategy. The most common laboratory-scale synthesis involves the reduction of a non-deuterated carbonyl compound with a deuterated reducing agent.
A typical synthesis for ethyl-1-d1 alcohol is the reduction of acetaldehyde (CH₃CHO) using sodium borodeuteride (NaBD₄).
dot
Caption: Synthesis of Ethyl-1-d1 Alcohol via Reduction.
Sodium borodeuteride is significantly more expensive per gram than heavy water. This reliance on a specialized, costly reagent for selective labeling is the primary driver of the higher price for ethyl-1-d1 alcohol compared to ethanol-d6.
Cost-Benefit Summary
| Isotopologue | Relative Cost | Primary Cost Driver | Benefit Justification |
| Ethanol-d6 | $ | Inexpensive D₂O, scalable catalytic exchange | Non-interfering solvent, large mass shift for clear separation in MS, global metabolic tracer. |
| Ethyl-1-d1 Alcohol | $ | Expensive selective reagent (e.g., NaBD₄) | Mechanistic studies, precise KIE determination at C-1 position. |
Performance in Key Research Applications
The choice between these two isotopologues is ultimately dictated by the experimental question. Using the wrong one can lead to uninterpretable data or unnecessary expense.
Application 1: NMR Spectroscopy
-
Ethanol-d6: The clear winner. It is used as a deuterated solvent to dissolve an analyte without creating overwhelming solvent signals in the ¹H NMR spectrum.[5] Its purpose is to be spectroscopically "invisible."
-
Ethyl-1-d1 Alcohol: Unsuitable as an NMR solvent due to the presence of five protons that would generate large signals, obscuring the analyte's spectrum.
Application 2: Internal Standard for Mass Spectrometry
Stable isotope-labeled internal standards (SIL-IS) are the "gold standard" in quantitative mass spectrometry, correcting for variations in sample preparation, injection volume, and ionization efficiency.[6]
-
Ethanol-d6: Often the preferred choice. The +6 amu mass shift provides a clear separation from the unlabeled analyte's isotopic envelope, preventing any potential for signal overlap or cross-talk. This is crucial for achieving the highest accuracy and precision in bioanalytical assays.
-
Ethyl-1-d1 Alcohol: Can be used as an internal standard, and its +1 amu shift is sufficient for many applications. However, it carries a higher risk of isotopic overlap, especially if the analyte is of low mass and its M+1 natural isotope peak is significant. The benefit of its higher cost is rarely justified for this application unless a +6 amu shift poses a specific, unforeseen problem (e.g., an isobaric interference at that mass).
Application 3: Metabolic Tracing and Kinetic Isotope Effect (KIE) Studies
This is the domain where ethyl-1-d1 alcohol demonstrates its unique value. The Kinetic Isotope Effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactive position is replaced with one of its heavier isotopes. The C-D bond is stronger than the C-H bond, requiring more energy to break.
-
Ethyl-1-d1 Alcohol: The ideal tool for probing reaction mechanisms at the C-1 position. The primary metabolic pathway for ethanol involves oxidation at the C-1 carbon by the enzyme alcohol dehydrogenase (ADH). By using CH₃CHDOH, researchers can precisely measure the KIE for this specific step.[5] A slower rate of metabolism compared to unlabeled ethanol directly implicates C-H bond cleavage as the rate-determining step in the enzymatic reaction.
-
Ethanol-d6: Can also be used for KIE studies, but it provides a "global" or average effect of deuteration across the entire molecule.[5] It cannot isolate the effect at the C-1 position from potential secondary effects at the C-2 position. It is better suited for studies tracking the overall fate of the ethanol molecule through various metabolic pathways.
Decision Framework for Researchers
To aid in the selection process, the following decision tree can guide the choice based on experimental goals.
dot
Caption: Decision tree for selecting the appropriate deuterated ethanol.
Experimental Protocol: Quantifying Ethanol Metabolism via GC-MS using a Deuterated Internal Standard
This protocol outlines a typical workflow for a bioanalytical assay, highlighting where the choice of standard is critical.
Objective: To quantify the concentration of ethanol in a plasma sample using Gas Chromatography-Mass Spectrometry (GC-MS) with a deuterated internal standard.
Methodology:
-
Preparation of Calibration Standards:
-
Prepare a stock solution of unlabeled ethanol (analyte) in water.
-
Perform serial dilutions to create a set of calibration standards ranging from 1 µg/mL to 1000 µg/mL.
-
-
Preparation of Internal Standard (IS) Stock:
-
Choice Point: Prepare a stock solution of either Ethanol-d6 or Ethyl-1-d1 Alcohol in water at a fixed concentration (e.g., 100 µg/mL). Rationale: Ethanol-d6 is preferred for its cost-effectiveness and superior mass separation.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, calibration standard, or quality control (QC) sample in a microcentrifuge tube, add 20 µL of the IS stock solution. Vortex briefly.
-
Add 400 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube or GC vial.
-
-
GC-MS Analysis:
-
Injection: Inject 1 µL of the supernatant onto the GC-MS system.
-
Chromatography: Use a suitable capillary column (e.g., DB-ALC1) to separate ethanol from other matrix components.
-
Mass Spectrometry: Operate the MS in Selected Ion Monitoring (SIM) mode.
-
Monitor for Unlabeled Ethanol: m/z 45, 31
-
Monitor for IS (Ethanol-d6): m/z 51, 36
-
Monitor for IS (Ethyl-1-d1): m/z 46, 32
-
-
Self-Validation Check: The analyte and the IS should have nearly identical retention times, demonstrating their similar chromatographic behavior.[6]
-
-
Data Analysis:
-
For each sample, calculate the ratio of the analyte peak area to the IS peak area.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of ethanol in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
dot
Caption: GC-MS workflow for ethanol quantification.
Conclusion
The choice between ethyl-1-d1 alcohol and ethanol-d6 is a classic case of selecting the right tool for the job. For broad applications like NMR solvents and robust internal standards in mass spectrometry, the cost-effectiveness and superior mass separation of ethanol-d6 make it the unequivocal choice. The higher cost of ethyl-1-d1 alcohol is only justified when the research question demands surgical precision—specifically, the investigation of reaction mechanisms and kinetic isotope effects at the C-1 position of the ethanol molecule. By aligning the choice of reagent with the specific scientific question, researchers can ensure data integrity while optimizing the allocation of valuable research funds.
References
-
PubChem. (n.d.). Ethyl-1-D1 alcohol. National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]
- Suryani, et al. (2018).
-
Sigma-Aldrich. (n.d.). Sigma Aldrich E7023-1L Ethyl Alcohol, Pure, 200 Proof for Molecular Biology, 1L Bottle. Retrieved March 17, 2026, from [Link]
- Ward, D. E., & Rhee, C. K. (1988). Chemoselective Reductions with Sodium Borohydride. Aldehydes vs. Ketones.
-
Food and Agriculture Organization of the United Nations. (n.d.). ETHYL ALCOHOL. Retrieved March 17, 2026, from [Link]
-
Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved March 17, 2026, from [Link]
- Ward, D. E., & Rhee, C. K. (1989). Chemoselective reductions with sodium borohydride. Canadian Journal of Chemistry.
-
C/D/N Isotopes Inc. (n.d.). 1624-36-8 ETHYL-1-D1 ALCOHOL C2H6O. Chemical Synthesis and Commercialization Platform. Retrieved March 17, 2026, from [Link]
-
Cheméo. (n.d.). Chemical Properties of Ethanol-d1 (CAS 1624-36-8). Retrieved March 17, 2026, from [Link]
- Frazee, O. E. (1904).
-
Clark, J. (2013). reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. Retrieved March 17, 2026, from [Link]
- Oganesyants, L., et al. (2025). Study of intramolecular distribution of hydrogen isotopes in ethanol depending on deuterium content of water and the origin of c. IVES Conference Series.
-
Wikipedia. (n.d.). Isotopologue. Retrieved March 17, 2026, from [Link]
-
National Institute of Standards and Technology. (n.d.). Ethanol-d1. NIST WebBook. Retrieved March 17, 2026, from [Link]
- Deredge, D., et al. (2025). Comprehensive Internal Standards for Hydrogen–Deuterium Exchange Mass Spectrometry. Analytical Chemistry.
-
Federal Reserve Bank of St. Louis. (2026). Producer Price Index by Commodity: Chemicals and Allied Products: Ethanol (Ethyl Alcohol). FRED. Retrieved March 17, 2026, from [Link]
Sources
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